3-Octanol

Catalog No.
S566641
CAS No.
589-98-0
M.F
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Octanol

CAS Number

589-98-0

Product Name

3-Octanol

IUPAC Name

octan-3-ol

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3

InChI Key

NMRPBPVERJPACX-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in alcohol, ether; insoluble in water

Canonical SMILES

CCCCCC(CC)O

The exact mass of the compound 3-Octanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, ether; insoluble in water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Physical Property Data for 3-Octanol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core properties of 3-Octanol relevant to researchers and scientists.

Property Value Conditions / Notes Source
Density 0.818 g/mL at 25 °C [1] [2]
Vapor Pressure 0.256 mm Hg - [2]
~1 mm Hg at 20 °C [1]
Boiling Point 171 °C - [2]
174-176 °C - [1]
Melting Point -45 °C - [1] [2]
Molecular Weight 130.23 g/mol - [1] [2]
Refractive Index 1.426 at 20 °C / D line [1] [2]
Flash Point 150 °F (approx. 65.6 °C) - [1] [2]
Vapor Density ~4.5 (vs air) [1] [2]

Experimental Protocols & Context

For the vapor pressure data, one source cites a value of 0.256 mm Hg [2]. Another provides a similar but slightly different value of ~1 mm Hg at 20 °C [1]. The enthalpy of vaporization (ΔvapH°) for this compound has been measured as 49.69 kJ/mol (Joback method) and 67.9 ± 0.3 kJ/mol (based on data from 288 to 324 K) [3] [4]. These variations are typical in scientific literature, reflecting different measurement methods and conditions.

Graphviz Workflow Diagram

The following Graphviz diagram illustrates the logical relationship between the properties of this compound and the experimental data, creating a visual workflow for your technical documentation.

G A This compound (C₈H₁₈O) B Core Physical Properties A->B D Density 0.818 g/mL at 25°C B->D E Vapor Pressure 0.256 mm Hg B->E F Boiling Point 174-176 °C B->F C Experimental Determination G Reference: NIST WebBook C->G D->C E->C F->C

Diagram 1: Relationship map of this compound properties and data sources.

Key Technical Notes

  • Data Consistency: The data for density, melting point, and other physical properties is highly consistent across commercial and scientific sources, indicating reliable and reproducible values [1] [2].
  • Experimental Context: The vapor pressure and enthalpy of vaporization values highlight that experimental conditions and methodologies can lead to variations in reported data, which is a normal aspect of experimental science [3] [4].

References

3-octanol odor profile and sensory characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Odor Profile & Quantitative Data

Characteristic Description / Value
Primary Odor Descriptors Mushroom-like, green, earthy [1] [2].
Reported Odor Threshold in Water 70 µg/L (70 parts per billion) [2].
Chemical Class Alcohol (volatile eight-carbon compound).
Common Context A key aroma compound in various edible mushrooms, contributing to their characteristic earthy scent [1] [2].

Experimental Protocols for Analysis

The identification and characterization of 3-octanol in scientific studies typically follow a rigorous workflow involving sample preparation, compound extraction, separation, and sensory evaluation. The following diagram and sections detail these standard methodologies [1] [3] [2].

G cluster_1 Extraction Methods cluster_2 Key Analytical Techniques start Sample Preparation step1 Volatile Compound Extraction start->step1 step2 Chromatographic Separation step1->step2 a1 Headspace Solid-Phase Microextraction (HS-SPME) a2 Solvent-Assisted Flavor Evaporation (SAFE) a3 Liquid-Liquid Extraction (LLE) step3 Detection & Analysis step2->step3 b1 Gas Chromatography-Mass Spectrometry (GC-MS) b2 Gas Chromatography- Olfactometry (GC-O) step4 Sensory Evaluation step3->step4 b3 Aroma Extract Dilution Analysis (AEDA) step5 Data Integration step4->step5

Experimental workflow for odorant analysis.

Sample Preparation
  • Source Material: Studies often use edible mushrooms (e.g., Pleurotus geesteranus, Flammulina filiformis). Samples are frozen with liquid nitrogen and ground into a fine powder to preserve volatile compounds [1] [2].
  • Application of Internal Standard: A known amount of an internal standard (e.g., 1,2-dichlorobenzene) is added to the sample before extraction to enable accurate quantification [2].
Volatile Compound Extraction

Researchers typically use one of two primary methods:

  • Headspace Solid-Phase Microextraction (HS-SPME): A coated fiber is exposed to the sample's headspace in a sealed vial at a controlled temperature (e.g., 55°C for 50 minutes) to adsorb volatile organic compounds [1] [2].
  • Solvent-Assisted Flavor Evaporation (SAFE): The sample is continuously extracted with a solvent like dichloromethane for several hours. The extract is then distilled under high vacuum and low temperature (e.g., 40°C) to isolate the volatile fraction, which is concentrated under a nitrogen stream before analysis [2].
Chromatographic Separation and Detection
  • Gas Chromatography-Mass Spectrometry (GC-MS): The extracted volatiles are injected into a GC system and separated using a capillary column (e.g., HP-INNOWAX). The eluting compounds are then identified by their mass spectra and by comparing their retention indices to known standards [1] [2] [4].
  • Gas Chromatography-Olfactometry (GC-O): The GC effluent is split between a chemical detector (like an MS) and a human sniffing port. Trained assessors describe the odor and intensity of each eluting compound as it exits the column, directly linking chemical structure to sensory perception [3] [2].
Sensory Evaluation and Data Integration
  • Aroma Extract Dilution Analysis (AEDA): This GC-O technique involves a stepwise dilution of the original aroma extract. The "Flavor Dilution" (FD) factor is the highest dilution at which an odorant can still be detected by the assessors, indicating its relative potency [2].
  • Odor Activity Value (OAV) Calculation: The OAV is calculated by dividing the concentration of a compound by its odor perception threshold. Compounds with an OAV greater than 1 are considered key contributors to the overall aroma [3] [2] [4].

Olfactory Perception Pathway

The perception of a molecule's odor, such as that of this compound, is a complex biological process. The following diagram illustrates the pathway from chemical stimulus to brain perception, a framework that is relevant for drug development professionals considering nasal delivery or neurology-focused therapies [5] [6].

G start Odorant Molecule (e.g., this compound) step1 1. Olfactory Receptors (GPCRs) in Olfactory Epithelium are activated start->step1 step2 2. Signal Transduction in Olfactory Sensory Neuron step1->step2 inv1 step3 3. Signal Transmission to Olfactory Bulb step2->step3 inv2 step4 4. Higher-Order Processing in Brain Regions (e.g., Cortex, Amygdala) step3->step4 inv3 end Odor Perception ('Mushroom', 'Green') step4->end

Biological pathway of human odor perception.

  • Receptor Activation: Inhaled this compound molecules bind to specific G-Protein Coupled Receptors (GPCRs) on the cilia of Olfactory Sensory Neurons (OSNs) located in the olfactory epithelium [5] [6].
  • Signal Transduction: This binding triggers an intracellular signal transduction cascade, generating an electrical signal (action potential) in the OSN [6].
  • Signal Transmission: The action potential travels along the axon of the OSN to the olfactory bulb, the first processing center in the brain. Here, OSNs expressing the same receptor type project to structures called glomeruli, creating a spatial odor map [5].
  • Perception and Recognition: Signals are relayed from the olfactory bulb to higher brain regions, including the piriform cortex (primary olfactory cortex), amygdala, and orbitofrontal cortex, where the signal is ultimately processed into the conscious perception of a "mushroom-like" or "green" odor [5].

References

Quantitative Occurrence of 3-Octanol in Natural Sources

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the presence of 3-octanol in specific plant species based on analytical studies [1]:

Source Part / Type Reported Percentage
Melissa officinalis (Lemon Balm) Lamiaceae (from Farming co-operative) 0.71%
Melissa officinalis (Lemon Balm) Lamiaceae (Herbes de Chevenoz) 0.80%

The table below lists other natural sources where this compound has been identified, though often without specific quantitative data [2] [3] [4]:

Category Specific Sources
Plants & Herbs Mint oils, Lavender, Thyme (Thymus species), Sweet marjoram, Lemon balm, Buckwheat, Calamintha nepeta oil
Fungi Mushrooms, Truffles, Morels
Fruits & Foods Acerola, Litchi, Apple, Banana, Cranberry, Grapes, Papaya, Strawberry, Passionfruit, Vanilla
Other Foods Fish, Pork, Fried beef, Swiss cheese, Peas, Potato, Ginger, Kelp, Dried bonito, Soybean, Oats, Coffee, Tea, Wine, Cognac, Rum

Analytical and Experimental Protocols

For researchers aiming to detect, identify, or quantify this compound in natural samples, the following established methodologies are applicable.

Sample Preparation and Extraction

The initial step involves isolating volatile compounds from the sample matrix. Common techniques include [5]:

  • Solid-Phase Extraction Embedded Dialysis (SPEED): This modern technique uses a dialysis tube filled with resin beads, which selectively captures metabolites from a culture broth based on molecular weight. It is particularly useful for in-situ extraction during microbial fermentation [5].
  • Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate) to transfer target compounds from the aqueous phase to the organic phase [5].
  • Ultrasonic-Assisted Extraction (UAE): Ultrasound waves are applied to disrupt cells and enhance the efficiency of compound release into the solvent [5].
Separation and Detection

After extraction, the complex mixture is typically separated and analyzed using chromatography coupled with mass spectrometry [5] [3]:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for analyzing volatile compounds like this compound.
    • Separation: The extract is injected into a GC system, where compounds are vaporized and separated based on their differential partitioning between a gaseous mobile phase and a stationary phase in the column.
    • Detection and Identification: The separated compounds are then introduced into a mass spectrometer (MS). The MS fragments the molecules, providing a fingerprint (mass spectrum) that can be compared to reference libraries for definitive identification. This compound can be used as a reference standard in such analyses [3].
Biosynthesis Pathway in Fungi

This compound and the related aromatic compound 1-octen-3-ol (mushroom alcohol) are formed from linoleic acid. The diagram below illustrates this pathway [6]:

fungal_biosynthesis LinoleicAcid Linoleic Acid Lipoxygenase Lipoxygenase LinoleicAcid->Lipoxygenase HPODE 10-HPODE (10-Hydroperoxide) Lipoxygenase->HPODE HydroperoxideLyase Hydroperoxide Lyase HPODE->HydroperoxideLyase Product1 1-Octen-3-ol HydroperoxideLyase->Product1 Product2 10-Oxo- trans-8-decenoic acid HydroperoxideLyase->Product2

The key enzymatic steps are [6]:

  • Step 1: Oxidation by Lipoxygenase
    • The polyunsaturated fatty acid linoleic acid is oxidized by the enzyme lipoxygenase.
    • This reaction specifically forms (S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (10-HPODE).
  • Step 2: Cleavage by Hydroperoxide Lyase
    • The hydroperoxide 10-HPODE is cleaved by the enzyme hydroperoxide lyase.
    • This cleavage produces the volatile C8 compound 1-octen-3-ol and a C10 co-product, 10-oxo-trans-8-decenoic acid.
    • This compound is likely formed through the further reduction of 1-octen-3-ol.

Regulatory and Safety Context for Researchers

For professionals in drug development, it is important to note that this compound has been evaluated for safety as a flavoring agent.

  • Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that its use as a flavoring agent raises no safety concerns at current estimated intake levels [7].
  • Metabolism: Saturated aliphatic secondary alcohols like this compound are generally absorbed and metabolized by conjugation with glucuronic acid, followed by excretion in urine [7].
  • Toxicological Classification: The Research Institute for Fragrance Materials (RIFM) classifies this compound as Cramer Class I (Low Toxicity) using expert judgment, indicating a high probability of safety based on its structure [2].

References

3-octanol solubility in water and organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties and Solubility of 3-Octanol

The table below summarizes the fundamental physical properties and solubility characteristics of this compound for your research reference.

Property Value Conditions / Notes Source
Molecular Formula C₈H₁₈O - [1] [2]
Molecular Weight 130.23 g/mol - [1] [2]
Boiling Point 174-176 °C Lit. [1]
Density 0.818 g/mL at 25 °C [1]
Melting Point -45 °C - [1]
Solubility in Water 0.3 mg/L 20 °C, estimated [3]
Solubility in Organic Solvents Miscible Most organic solvents (e.g., ethanol, ether, DMSO) [1] [2]
Log P (Octanol-Water) 2.338 (Calc.) Crippen Method [4]
Vapor Pressure ~1 mm Hg 20 °C [1]

Experimental Determination of Partition Coefficients

While specific protocols for this compound were not found, recent research highlights critical methodological considerations for determining octanol-water partition coefficients (KOW), a key parameter for solubility and distribution.

  • The Challenge of Ionizable Compounds: For weak acids or bases, which constitute about 95% of Active Pharmaceutical Ingredients (APIs), experimentally reported KOW values can vary by several orders of magnitude. This large scatter is primarily due to the conventional method of extrapolating experimental data to a solute concentration of zero [5].
  • A Proposed Improved Protocol: A 2025 study suggests a more reliable evaluation method to reduce this uncertainty [5].
    • Measure distribution coefficients experimentally across a range of pH values.
    • Extrapolate with respect to pH rather than solute concentration.
    • The authors report that this approach can narrow the difference between the highest and lowest reported values for a substance from about 2.4 to 0.5 logarithmic units [5].
  • Computational Predictions & Uncertainty: Quantitative Structure-Property Relationship (QSPR) models are widely used to predict properties like KOW. A 2025 review suggests that for reliable screening, the 95% prediction interval for log KOW from some models should be expanded by a factor of 2 to 4 to adequately capture experimental data, highlighting the importance of accounting for model uncertainty [6].

Experimental and Computational Workflows

The following diagrams outline the general workflows for the experimental and computational methods discussed above.

cluster_exp Experimental Path cluster_comp Computational Path Start Start: Determine Log P Exp1 Measure Distribution Coefficients at various pH Start->Exp1 Comp1 Input Chemical Structure Start->Comp1 Exp2 Extrapolate Data with Respect to pH Exp1->Exp2 Exp3 Obtain Reliable Log P Value Exp2->Exp3 Comp2 Run QSPR Prediction (e.g., IFSQSAR, OPERA) Comp1->Comp2 Comp3 Apply Uncertainty Range (e.g., PI95) Comp2->Comp3 Comp4 Obtain Predicted Log P with Confidence Comp3->Comp4

Workflows for determining partition coefficients experimentally and computationally.

Key Applications and Context

  • Primary Uses: this compound serves as an important organic synthesis intermediate, a fragrance ingredient with a mild citrus or herbal aroma, and a solvent in extraction processes [1] [2].
  • Distinguishing Isomers: It is crucial to differentiate this compound from its isomer 1-octanol. 1-Octanol is a primary alcohol with significantly lower water solubility (also about 0.3 mg/L) and a higher Log P of 3.0 [3]. The position of the hydroxyl group on the carbon chain defines its chemical properties as a secondary alcohol [1].

Alcohol Octanol Isomers Iso1 1-Octanol (Primary Alcohol) Log P ≈ 3.0 Alcohol->Iso1 Iso2 This compound (Secondary Alcohol) Log P ≈ 2.34 Alcohol->Iso2 Pos1 Key Property Differences: • Reactivity • Metabolization Iso1->Pos1 Iso2->Pos1

Relationship between octanol isomers and their key property differences.

References

Comprehensive Application Notes and Protocols for 3-Octanol in Deoxydehydration (DODH) Catalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3-Octanol in Deoxydehydration (DODH) Catalysis

This compound has emerged as a crucial solvent and reducing agent in deoxydehydration (DODH) reactions, which constitute an important transformation in biomass valorization. DODH enables the conversion of biomass-derived polyols to value-added olefins by removing vicinal hydroxyl groups, thereby reducing oxygen content in these highly functionalized molecules. The unique properties of this compound, particularly its secondary alcohol functionality and appropriate chain length, make it exceptionally suitable for facilitating this transformation when paired with various rhenium-based catalysts. This application note provides comprehensive protocols and performance data for implementing this compound in DODH catalysis, supporting researchers in sustainable chemical production and drug development where olefin intermediates are required.

The significance of this compound in DODH reactions stems from its dual role as both solvent and sacrificial reductant. In this capacity, this compound undergoes oxidation to 3-octanone while driving the deoxygenation of vicinal diols to corresponding olefins. Compared to shorter-chain alcohols, this compound demonstrates superior performance with higher yields and improved reaction kinetics. Its molecular structure appears to optimally balance solubility requirements with efficient hydride transfer capability, making it particularly valuable in transformations of glycerol to allyl alcohol and other biomass-derived substrates to unsaturated compounds with importance in pharmaceutical and industrial applications.

Fundamental Principles and Reaction Mechanism

The DODH Catalytic Cycle with this compound

The deoxydehydration (DODH) reaction catalyzed by rhenium complexes in this compound follows a well-defined catalytic cycle that involves both the substrate (vicinal diol) and the sacrificial alcohol (this compound) in a redox-coupled process. The mechanism proceeds through key intermediates that have been characterized through mechanistic studies, beginning with coordination of the diol to the rhenium center followed by dehydration and reduction steps. Throughout this cycle, this compound serves as the terminal reductant that regenerates the active catalyst while being oxidized to 3-octanone as the stoichiometric byproduct.

G Re_high High-valent Re species (Re⁶⁺) Re_low Reduced Re species (Re⁴⁺) Re_high->Re_low Reduction Diolate Re-diolate Complex Re_low->Diolate Coordination Diol Vicinal Diol (Substrate) Diol->Diolate Dehydration Diolate->Re_high Oxidation Olefin Olefin Product Diolate->Olefin Olefin Extrusion Alcohol This compound (Reductant) Alcohol->Re_high Regenerates Ketone 3-Octanone (Oxidized) Alcohol->Ketone Dehydrogenation

Figure 1: DODH Catalytic Cycle in this compound. The diagram illustrates the cyclic transformation where high-valent rhenium species (Re⁶⁺) are reduced to active catalysts (Re⁴⁺) by this compound, which coordinates with vicinal diols to form Re-diolate complexes before olefin extrusion, regenerating the catalyst.

Mechanistic Insights

The catalytic efficiency of the DODH process heavily relies on the reduction potential of the alcohol solvent. Experimental evidence indicates that secondary alcohols like this compound demonstrate superior performance compared to primary alcohols due to more favorable oxidation thermodynamics. The reaction kinetics are influenced by the formation of the rhenium-diolate intermediate, which undergoes rate-determining olefin extrusion. Studies have revealed that steric effects from the this compound molecule contribute to stabilizing transition states in this process, explaining why branched and longer-chain secondary alcohols typically outperform their linear or shorter-chain counterparts. The redox coupling between diol deoxygenation and alcohol oxidation is concerted in nature, with hydrogen transfer occurring simultaneously with C-O bond cleavage in the diol substrate.

Experimental Protocols

Homogeneous DODH Catalysis with CpttReO₃

Protocol Objective: To demonstrate the DODH reaction of 1,2-octanediol to 1-octene using homogeneous CpttReO₃ catalyst and this compound as solvent/reductant.

Table 1: Reagents and Equipment for Homogeneous DODH

Component Specification Quantity
1,2-Octanediol ≥98% purity 0.5 mmol
CpttReO₃ catalyst 1,3-di-tert-butylcyclopentadienyl trioxorhenium 2 mol% (0.01 mmol)
This compound Anhydrous, ≥99% 0.5 mL
Reaction vessel Schlenk tube or pressure tube 10-15 mL capacity
Heating system Oil bath with temperature control -
Inert atmosphere Nitrogen or argon -

Step-by-Step Procedure:

  • Reaction Setup: Charge the Schlenk tube with 1,2-octanediol (0.5 mmol, 73 mg) and CpttReO₃ catalyst (2 mol%, ~5-7 mg).
  • Solvent Addition: Add anhydrous this compound (0.5 mL) via syringe under inert atmosphere.
  • Reaction Conditions: Seal the reaction vessel and heat to 135°C in an oil bath for 15 hours under nitrogen atmosphere.
  • Reaction Monitoring: Withdraw aliquots at regular intervals for GC or NMR analysis to monitor conversion.
  • Product Isolation: After reaction completion, cool to room temperature and dilute with ethyl acetate (10 mL).
  • Purification: Wash with brine (2 × 5 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
  • Product Separation: Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 1-octene.

Notes and Troubleshooting:

  • For oxygen-sensitive catalysts, ensure strict exclusion of air during setup by using glovebox techniques or proper Schlenk line operation.
  • If conversion is incomplete, consider extending reaction time or increasing temperature to 170°C for 2 hours.
  • For acid-sensitive substrates, ensure this compound is freshly distilled to remove trace acids.
  • Catalyst variations: This protocol can be adapted for Cp*ReO₃ or MTO (methyltrioxorhenium) catalysts with appropriate adjustment of loading (typically 2-5 mol%).
Heterogeneous DODH Catalysis with ReOₓ/CeO₂

Protocol Objective: To demonstrate heterogeneous DODH of glycerol to allyl alcohol using ReOₓ/CeO₂ catalyst with this compound as reductant.

Table 2: Reagents and Equipment for Heterogeneous DODH

Component Specification Quantity
Glycerol ≥99% purity 0.5 mmol
ReOₓ/CeO₂ catalyst 10 wt% rhenium loading 50 mg
This compound Anhydrous, ≥99% 2 mL
Reaction vessel High-pressure reactor 25-50 mL capacity
Heating system Mantle with temperature control -
Gas supply Hydrogen (optional) -

Step-by-Step Procedure:

  • Catalyst Activation: Pre-treatment of ReOₓ/CeO₂ catalyst at 300°C under hydrogen flow (50 mL/min) for 2 hours may enhance activity.
  • Reaction Mixture: Combine glycerol (0.5 mmol, 46 mg), activated catalyst (50 mg), and this compound (2 mL) in the pressure reactor.
  • Reaction Conditions: Seal the reactor and purge with nitrogen (or hydrogen for alternative protocols). Heat to 135-170°C for 2-15 hours with stirring (500-700 rpm).
  • Reaction Monitoring: Monitor glycerol conversion and allyl alcohol formation by GC-MS or HPLC.
  • Catalyst Separation: After reaction, cool to room temperature, dilute with methanol, and separate catalyst by centrifugation.
  • Product Recovery: Concentrate the supernatant under reduced pressure and purify allyl alcohol by distillation or column chromatography.
  • Catalyst Reuse: Wash recovered catalyst with acetone, dry at 80°C, and reactivate at 300°C before reuse.

Notes and Troubleshooting:

  • For improved yields, consider using ReOₓ-Au/CeO₂ or ReOₓ-Ag/CeO₂ catalysts which have demonstrated up to 93% yield with H₂ as reductant.
  • If facing catalyst deactivation, ensure complete removal of carbonaceous deposits by calcination at 400°C in air for 2 hours between runs.
  • For viscous substrates, pre-dissolve in minimal this compound before adding to the reaction mixture.
  • Safety note: Allyl alcohol is toxic; handle in well-ventilated hood with appropriate PPE.

Performance Data and Comparative Analysis

Catalyst Performance in DODH with this compound

Table 3: Comparative Performance of Catalytic Systems in DODH Using this compound

Catalyst System Substrate Product Temperature (°C) Time (h) Yield (%) Reference
CpttReO₃ (homogeneous) 1,2-Octanediol 1-Octene 135 15 93 [1]
CpttReO₃ (homogeneous) Glycerol Allyl alcohol 135 15 ~99 [1]
CpttReO₃ (homogeneous) 1,4-Anhydroerythritol 2,5-Dihydrofuran 135 15 83 [1]
MTO (homogeneous) Glycerol Allyl alcohol 170 2.5 90 [2]
Ammonium perrhenate (homogeneous) Glycerol Allyl alcohol 170 2.5 70 [2]
ReOₓ/TiO₂ (heterogeneous) Glycerol Allyl alcohol 135 15 48-54 [2]
10 wt% ReOₓ/CeO₂+SiO₂ (heterogeneous) Glycerol Allyl alcohol 135 15 86 [2]
ReOₓ-Au/CeO₂ (heterogeneous) Glycerol Allyl alcohol 135 15 91 [2]
Substrate Scope and Functional Group Tolerance

Table 4: Substrate Scope in DODH Reactions Using this compound as Solvent/Reductant

Substrate Category Specific Example Product Yield Range Notes
Aliphatic diols 1,2-Octanediol 1-Octene 81-93% Optimal with CpttReO₃ at 135°C
Biomass-derived polyols Glycerol Allyl alcohol 70-99% Varies with catalyst; highest with CpttReO₃
Erythritol 1,3-Butadiene 67-81% Requires higher temperatures (170°C)
Xylitol 1,3-Pentadiene ~62% May require formic acid co-catalyst
Aromatic diols 1-Phenyl-1,2-ethanediol Styrene 76-90% Higher yield with PPh₃ as reductant
(R,R)-1,2-Diphenyl-1,2-ethanediol trans-Stilbene 95% Excellent stereospecificity
Cyclic substrates 1,4-Anhydroerythritol 2,5-Dihydrofuran 83% -
Sugar derivatives Methyl α-D-mannopyranoside Methyl α-D-2,3-dideoxy-mannopyranoside 98% Requires ReOₓ-Pd/CeO₂ catalyst

Practical Considerations and Technical Recommendations

Solvent Selection and Optimization

The selection of appropriate alcohol solvents is critical for DODH reaction efficiency. While this compound has demonstrated excellent performance across multiple catalyst systems, understanding its advantages relative to other alcohols informs protocol optimization:

  • Chain length optimization: Experimental evidence indicates that alcohols with ≥5 carbon atoms demonstrate significantly better performance than shorter-chain alternatives, with this compound representing an optimal balance between solubility properties and reduction potential [2].
  • Primary vs. secondary alcohols: Secondary alcohols like this compound are generally superior reductants compared to primary alcohols in DODH catalysis, though primary alcohols may be preferred in certain cases where easier separation of the resulting aldehyde (vs. ketone) is desirable [2].
  • Steric considerations: Bulkier secondary alcohols such as 2,4-dimethyl-3-pentanol have demonstrated excellent yields (up to 91% with ReO₃ catalyst) but may present challenges in product separation and solvent recovery [2].
Catalyst Design and Selection Criteria

Rhenium-based catalysts dominate DODH applications with this compound, but their selection requires careful consideration of specific research goals:

  • Homogeneous catalysts (CpttReO₃, MTO, Cp*ReO₃) typically offer higher activity and broader substrate scope, making them ideal for exploratory synthesis and fundamental studies.
  • Heterogeneous systems (ReOₓ/TiO₂, ReOₓ/CeO₂, ReOₓ-Au/CeO₂) provide advantages in catalyst recovery and continuous processing, relevant for process development and scale-up.
  • Support effects in heterogeneous catalysis significantly influence performance; ceria-based supports demonstrate enhanced activity due to their oxygen vacancy concentration and redox properties [2].
  • Bimetallic systems like ReOₓ-Au/CeO₂ leverage hydrogen activation metals to facilitate rhenium reduction, though excessive hydrogenation activity (as with Pd) may lead to over-reduced products [3].

Conclusion and Future Perspectives

The application of This compound as both solvent and reductant in DODH catalysis represents a robust and efficient methodology for converting biomass-derived polyols to valuable olefins. The protocols outlined herein provide researchers with practical tools to implement this transformation using either homogeneous or heterogeneous rhenium-based catalysts. The exceptional performance of this compound, particularly with advanced catalyst systems like CpttReO₃, enables near-quantitative yields of important intermediates such as allyl alcohol from glycerol.

Future developments in this field will likely focus on catalyst recycling strategies, process intensification, and reductant alternatives that may offer economic or environmental advantages. The integration of DODH processes with upstream biomass fractionation and downstream olefin functionalization represents a promising direction for holistic biorefinery development. As pharmaceutical and fine chemical industries continue to seek sustainable alternatives to petroleum-derived intermediates, DODH catalysis with this compound stands as an important transformation in the green chemistry toolbox.

References

Comprehensive Application Notes and Protocols: 3-Octanol as Reductant in Rhenium-Catalyzed Deoxydehydration Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3-Octanol as Reductant in Rhenium-Catalyzed Reactions

This compound (C₈H₁₈O) serves as an efficient secondary alcohol-based reductant in rhenium-catalyzed deoxydehydration (DODH) reactions, playing a critical role in converting biomass-derived polyols into valuable olefinic compounds. This versatile reductant enables the removal of oxygen atoms from vicinal diols and related substrates through a well-defined redox mechanism, facilitating the transformation of highly functionalized biomass precursors into deoxygenated products with industrial relevance. The effectiveness of this compound stems from its appropriate reduction potential and thermodynamic properties, which promote the regeneration of active rhenium catalysts during the catalytic cycle while generating the corresponding ketone (3-octanone) as a relatively benign byproduct [1].

The application of this compound as a reductant has been demonstrated in various rhenium-catalyzed systems, including those utilizing methyltrioxorhenium (CH₃ReO₃), rhenium carbonyl complexes (Re₂(CO)₁₀), and cyclopentadiene trioxorhenium (Cp*ReO₃) catalysts. Research indicates that this compound effectively drives DODH reactions across a range of substrates, from simple model diols to complex biomass-derived polyols such as erythritol, xylitol, and sorbitol. The compatibility of this compound with various rhenium catalyst systems and its effectiveness under moderate reaction conditions (typically 170-200°C) make it a valuable component in biomass valorization strategies aimed at producing platform chemicals and fuel precursors [1].

Chemical Properties and Advantages of this compound

Fundamental Characteristics

This compound possesses distinct chemical and physical properties that contribute to its effectiveness as a reductant in rhenium-catalyzed DODH reactions:

  • Molecular structure: A secondary alcohol with a hydroxyl group at the 3-position of an eight-carbon straight chain, providing balanced steric accessibility and electronic properties for efficient reduction capability.

  • Boiling point: Approximately 175°C, making it suitable for reactions conducted at elevated temperatures (typically 150-200°C) without excessive pressure requirements.

  • Solubility characteristics: Amphiphilic nature derived from the hydroxyl group and medium-length alkyl chain, enabling compatibility with both hydrophobic substrates and polar catalyst systems.

  • Reduction potential: The secondary alcohol functionality provides appropriate thermodynamics for reducing high-valent rhenium species (Re(VII) to Re(V)) while being converted to 3-octanone [1].

Comparison with Alternative Reductants

Table 1: Comparison of this compound with Other Common Reductants in Rhenium-Catalyzed DODH Reactions

Reductant Type Advantages Limitations Typical Yield Range
This compound Secondary alcohol Moderate boiling point, good solubility, manageable toxicity Generates ketone byproduct 67-81% (erythritol to butadiene)
3-Pentanol Secondary alcohol Lower boiling point (115°C), easier separation Higher volatility may require pressurized systems ~61% (xylitol to pentadiene)
Triphenylphosphine (PPh₃) Organophosphine High efficiency at lower temperatures Expensive, generates phosphine oxide waste Up to 87% for aliphatic diols
Formic Acid Organic acid Inexpensive, can serve dual role as acid catalyst Handling challenges at high temperatures, corrosivity 39% (erythritol to DHF)

The selection of this compound over alternative reductants represents a balance between reaction efficiency, practical handling considerations, and economic viability. Compared to more expensive reductants like triphenylphosphine, this compound offers a cost-effective alternative for larger-scale applications. Relative to other alcohol-based reductants, this compound's moderate boiling point provides operational advantages by allowing reactions at appropriate temperatures without excessive pressure requirements. Additionally, the carbon chain length of this compound contributes to favorable solubility properties that facilitate interaction with both the rhenium catalyst and biomass-derived polyol substrates [1].

Reaction Mechanism and Catalytic Cycle

Overview of the Deoxydehydration (DODH) Process

The deoxydehydration (DODH) reaction represents a catalytic transformation that removes two adjacent hydroxyl groups from vicinal diols or polyols, generating the corresponding alkenes with concurrent reduction of the rhenium catalyst. This process is particularly valuable in biomass valorization as it enables the conversion of oxygen-rich carbohydrate derivatives into olefinic compounds with enhanced utility as chemical intermediates or fuel precursors. The DODH mechanism employing this compound as a reductant proceeds through a well-defined sequence of steps that involve changes in the oxidation state of the rhenium center and coordinated substrate transformations [1] [2].

The overall DODH reaction employing this compound can be represented by the following general transformation: [ \ce{R1-CH(OH)-CH(OH)-R2 + 2 this compound ->[$Cat.$][$Re$] R1-CH=CH-R2 + 2 3-Octanone + 2 H2O} ]

In this process, the rhenium catalyst undergoes reversible redox changes between Re(VII) and Re(V) oxidation states, with this compound serving as the terminal reductant that drives the catalytic cycle by consuming oxygen atoms and regenerating the active catalyst species. The reaction typically proceeds under moderate temperatures (170-200°C) without requiring molecular hydrogen or other external reducing agents, making it particularly suitable for oxygen-rich biomass substrates [1].

Detailed Mechanistic Steps

Table 2: Key Steps in the Rhenium-Catalyzed DODH Mechanism Using this compound as Reductant

Step Process Key intermediates Oxidation State Change
1 Pre-equilibrium Rhenium (VII) oxide species No oxidation state change
2 Substrate Coordination Rhenium-diolate complex Re(VII) maintains oxidation state
3 Reduction Oxy-rhenium (V) species Re(VII) → Re(V)
4 Olefin Extrusion Alkene product released Re(V) → Re(V) (no oxidation change)
5 Catalyst Regeneration Rhenium (VII) oxide species Re(V) → Re(VII)

The DODH mechanism begins with the coordination of the vicinal diol to the high-valent rhenium center (typically Re(VII)), forming a rhenium-diolate complex. This coordination activates the C-O bonds toward cleavage and facilitates the subsequent redox steps. The reduction of the rhenium center from Re(VII) to Re(V) occurs with concurrent oxidation of this compound to 3-octanone, generating the active rhenium (V) species capable of olefin formation. The rate-limiting step in many DODH systems is the extrusion of the alkene product from the rhenium (V) diolate intermediate, which is influenced by the substrate structure, reaction temperature, and specific rhenium catalyst employed. Finally, the catalyst is regenerated to its original Re(VII) state through a second oxidation step involving this compound, completing the catalytic cycle [1] [3].

The following diagram illustrates the complete catalytic cycle for the rhenium-catalyzed DODH reaction using this compound as the reductant:

G ReVII Re(VII) Catalyst ReDiolate Re(VII)-Diolate Complex ReVII->ReDiolate 1. Diol Coordination ReV Re(V) Intermediate ReDiolate->ReV 2. Reduction with this compound Alkene Alkene Product ReV->Alkene 3. Olefin Extrusion ReVreg Re(V) Species ReV->ReVreg ReVreg->ReVII 4. Catalyst Regeneration Octanol This compound Octanone 3-Octanone Octanol->Octanone Oxidation

Figure 1: Catalytic Cycle for Rhenium-Catalyzed DODH Using this compound as Reductant

Experimental Protocols

Catalyst Preparation and Characterization
4.1.1 Methyltrioxorhenium (CH₃ReO₃) Catalyst Preparation

Materials: Perrhenic acid (HReO₄) or ammonium perrhenate (NH₄ReO₄), tetramethyltin (Sn(CH₃)₄), anhydrous diethyl ether, argon/nitrogen gas supply.

Procedure:

  • Place perrhenic acid (1.0 g, 4.2 mmol) in a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.
  • Add 30 mL of anhydrous diethyl ether to the flask under an inert atmosphere (argon or nitrogen).
  • Cool the solution to 0°C using an ice bath while maintaining stirring.
  • Slowly add tetramethyltin (0.85 mL, 6.3 mmol) dropwise over 10 minutes via syringe.
  • Remove the ice bath and allow the reaction mixture to warm to room temperature with continuous stirring for 2 hours.
  • Filter the resulting white crystalline product through a medium-porosity fritted funnel.
  • Wash the crystals with cold anhydrous diethyl ether (3 × 10 mL).
  • Dry the product under vacuum for 1 hour to yield methyltrioxorhenium as white crystals.
  • Characterize the product by ¹H NMR spectroscopy (CDCl₃, δ 2.4 ppm) and FT-IR (Re=O stretches at 1004 and 972 cm⁻¹).

Storage: Store the CH₃ReO₃ catalyst under an inert atmosphere at -20°C to prevent decomposition [1] [2].

4.1.2 Heterogeneous ReOx-Pd/CeO₂ Catalyst Preparation

Materials: Cerium(IV) oxide support (CeO₂), ammonium perrhenate (NH₄ReO₄), palladium(II) nitrate solution (Pd(NO₃)₂), deionized water.

Procedure:

  • Prepare an aqueous solution of ammonium perrhenate (0.1 M) and palladium nitrate (0.05 M) using deionized water.
  • Use the incipient wetness impregnation method to load the Re and Pd precursors onto the CeO₂ support.
  • Add the metal precursor solutions dropwise to 5.0 g of CeO₂ support with continuous mixing.
  • Age the impregnated material for 2 hours at room temperature.
  • Dry the catalyst precursor at 110°C for 12 hours in a drying oven.
  • Calcine the material at 500°C for 4 hours in a muffle furnace under static air.
  • Reduce the catalyst under flowing H₂ (50 mL/min) at 400°C for 2 hours in a tube furnace.
  • Characterize the final catalyst using X-ray diffraction (XRD), N₂ physisorption, and temperature-programmed reduction (TPR) [1].
Standard DODH Reaction Procedure with this compound

Materials: Rhenium catalyst (e.g., CH₃ReO₃, 5 mol%), this compound (reductant and solvent), substrate (e.g., erythritol, 1.0 mmol), argon/nitrogen gas supply.

Equipment: 25 mL Schlenk flask with magnetic stir bar, condenser, heating mantle with temperature control, argon/nitrogen inlet, vacuum line.

Procedure:

  • Charge the Schlenk flask with erythritol (122 mg, 1.0 mmol) and methyltrioxorhenium (2.5 mg, 0.01 mmol, 1 mol%).
  • Add This compound (5.0 mL, 31.6 mmol) as both reductant and solvent to the flask.
  • Purge the reaction mixture with argon for 10 minutes to remove oxygen.
  • Heat the reaction mixture to 170°C with continuous stirring (500 rpm) under an argon atmosphere.
  • Maintain the temperature at 170°C for 90 minutes while monitoring the reaction progress.
  • Cool the reaction mixture to room temperature using a water bath.
  • Dilute an aliquot of the reaction mixture with ethyl acetate (1:10 dilution) for GC-MS analysis.
  • Analyze the products using gas chromatography-mass spectrometry (GC-MS) with appropriate calibration curves for quantification.

Workup and Isolation:

  • Transfer the cooled reaction mixture to a separation funnel.
  • Wash with brine solution (3 × 10 mL) to remove residual this compound.
  • Extract the product with ethyl acetate (3 × 15 mL).
  • Combine the organic layers and dry over anhydrous magnesium sulfate.
  • Filter and concentrate the solution under reduced pressure.
  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary [1].

The following workflow diagram illustrates the complete experimental procedure for the DODH reaction:

G Start Reaction Setup Step1 Charge reactor with catalyst and substrate Start->Step1 Step2 Add this compound (solvent/reductant) Step1->Step2 Step3 Purge with inert gas (Ar or N₂) Step2->Step3 Step4 Heat to 170-200°C with stirring Step3->Step4 Step5 Maintain temperature for 1.5-3 hours Step4->Step5 Step6 Cool to room temperature Step5->Step6 Step7 Dilute and analyze by GC-MS Step6->Step7 Step8 Workup and product isolation Step7->Step8

Figure 2: Experimental Workflow for DODH Reaction Using this compound Reductant

Analytical Methods and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • Instrument: GC-MS system with FID detector
  • Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)
  • Injector temperature: 250°C
  • Detector temperature: 280°C
  • Oven program: 40°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
  • Carrier gas: Helium at 1.0 mL/min constant flow
  • Injection volume: 1.0 μL, split ratio 50:1

Quantification Method:

  • Prepare calibration curves for substrates and expected products using authentic standards.
  • Use internal standard method with dodecane as reference.
  • Calculate conversion, selectivity, and yield based on peak areas and calibration curves.

NMR Analysis:

  • Dissolve purified products in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
  • Record ¹H and ¹³C NMR spectra at 400 MHz and 100 MHz, respectively.
  • Identify products by comparison with literature spectral data [1].

Application Data and Performance Metrics

Substrate Scope and Yield Comparisons

Table 3: Performance of this compound as Reductant in DODH Reactions with Various Substrates

Substrate Product Catalyst Temperature (°C) Time (h) Yield (%)
Erythritol 1,3-Butadiene CH₃ReO₃ 170 1.5 81
Erythritol 2,5-Dihydrofuran Re₂(CO)₁₀ 170 24 67
Erythritol 1,3-Butadiene Cp*ReO₃ 170 3 67
Xylitol 1,3-Pentadiene CH₃ReO₃ 170 3 61
Sorbitol 1,3,5-Hexatriene CH₃ReO₃ 200 3 54
Glycerol Allyl Alcohol Re₂(CO)₁₀ 180 12 96
1,2-Decanediol 1-Decene CH₃ReO₃ 170 2 87

The data presented in Table 3 demonstrates the broad applicability of this compound as a reductant across various biomass-derived substrates. Particularly noteworthy is the high yield (81%) achieved in the conversion of erythritol to 1,3-butadiene using methyltrioxorhenium as catalyst, highlighting the efficiency of the this compound reductant system. Glycerol transformation to allyl alcohol also proceeds with exceptional yield (96%), underscoring the utility of this reductant for important biomass conversion pathways. The system shows consistent performance across diols with varying chain lengths and functionalization, providing a versatile approach for deoxygenation of biomass-derived polyols [1].

Comparative Reductant Efficiency

Table 4: Comparison of this compound with Alternative Reductants in Erythritol DODH

Reductant Catalyst Temperature (°C) Time (h) Butadiene Yield (%) Advantages
This compound CH₃ReO₃ 170 1.5 81 Moderate boiling point, good solubility
3-Pentanol CH₃ReO₃ 170 1.5 78 Similar performance, slightly lower yield
Triphenylphosphine Cp*ReO₃ 100 12 87 Higher yield, lower temperature
Formic Acid None 210 12 39 Catalyst-free, lower yield

The comparative data reveals that this compound provides a favorable balance of performance and practical handling characteristics. While triphenylphosphine offers slightly higher yields at lower temperatures, its higher cost and challenges in product separation make this compound more suitable for larger-scale applications. The performance of this compound is comparable to 3-pentanol, with the former's slightly higher boiling point potentially offering advantages in reactions requiring elevated temperatures. The significantly lower yield with formic acid as reductant highlights the importance of selecting appropriate reductants for efficient DODH transformations [1].

Technical Considerations and Optimization Strategies

Catalyst Selection and Loading Optimization

The choice of rhenium catalyst significantly influences the reaction efficiency and substrate scope in DODH reactions employing this compound as reductant. Homogeneous catalysts such as methyltrioxorhenium (CH₃ReO₃) generally provide higher activities and milder reaction conditions, while heterogeneous systems like ReOx-Pd/CeO₂ offer advantages in catalyst recovery and reuse. For optimal performance with this compound:

  • Homogeneous catalysts: Use CH₃ReO₃ at 1-5 mol% loading relative to substrate for balance between activity and cost.

  • Heterogeneous catalysts: Employ ReOx-Pd/CeO₂ at 10-50 mg per mmol substrate, with Pd:Re ratio of 1:4 for optimal performance.

  • Temperature optimization: For temperature-sensitive substrates, consider Cp*ReO₃ at 150-170°C rather than higher temperatures required by some other catalysts.

  • Solvent systems: While this compound typically serves as both reductant and solvent, addition of co-solvents such as toluene or dioxane (up to 50% v/v) may improve solubility for certain substrates [1] [2].

Reaction Parameter Optimization

Several critical parameters require optimization to maximize DODH efficiency with this compound:

  • Temperature profile:最佳反應溫度 typically falls between 170-200°C. Lower temperatures (150-170°C) may be suitable for sensitive substrates, while more stubborn substrates may require temperatures up to 200°C.

  • Reaction time: Most DODH reactions reach completion within 1.5-3 hours, though some substrates may require extended reaction times up to 24 hours.

  • This compound concentration: Use this compound in substantial excess (typically 10-30 equivalents relative to substrate) to drive the reaction to completion and maintain catalyst activity.

  • Additive effects: Incorporation of Brønsted acids (e.g., p-toluenesulfonic acid, 1-5 mol%) can enhance reaction rates by facilitating intermediate formation, particularly for carbohydrate substrates [1].

Systematic optimization using design of experiments (DoE) approaches is recommended for identifying optimal conditions for new substrates, with particular attention to interactions between temperature, catalyst loading, and this compound concentration.

Troubleshooting and Common Challenges
  • Low conversion: May result from insufficient catalyst loading, low reaction temperature, or inadequate this compound concentration. Verify catalyst integrity and ensure proper inert atmosphere.

  • Side product formation: Over-reduction or isomerization products may form at elevated temperatures. Optimize temperature and reaction time to minimize side reactions.

  • Catalyst decomposition: Methyltrioxorhenium may decompose if exposed to moisture or oxygen. Ensure strict anhydrous and anaerobic conditions.

  • Product analysis challenges: Some olefinic products may be volatile or unstable. Use appropriate internal standards and minimize sample handling losses.

  • Scale-up considerations: Maintain efficient mixing and heat transfer when scaling reactions, as the DODH process may be mass transfer-limited at larger scales [1] [2].

Conclusion and Future Perspectives

The application of This compound as a reductant in rhenium-catalyzed deoxydehydration reactions represents a robust and efficient methodology for converting biomass-derived polyols into valuable olefinic compounds. The comprehensive protocols outlined in these application notes provide researchers with detailed procedures for implementing this transformation across a range of substrates, from simple model diols to complex biomass-derived polyols. The well-defined mechanistic pathway and optimized reaction parameters enable predictable performance and facilitate adaptation to specific research needs.

Future developments in this area will likely focus on expanding substrate scope, improving catalyst efficiency, and enhancing sustainability metrics. Particular opportunities exist in the development of more abundant non-rhenium catalysts that can operate effectively with this compound and other alcohol-based reductants, potentially reducing process costs while maintaining high activity and selectivity. Additionally, integration of DODH reactions employing this compound into continuous flow systems may offer advantages in process intensification and scalability for industrial applications [1] [2] [3].

References

Application Notes and Protocols: 3-Octanol in Mushroom Aroma and Food Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3-Octanol in Mushroom Aroma

This compound is a naturally occurring volatile organic compound that serves as a characteristic aroma component in many edible mushroom species, including Agaricus bisporus (button mushroom), boletus, forestiere, and shiitake [1]. This eight-carbon alcohol contributes to the fresh, earthy, and enveloping aromas synonymous with mushroom season and is particularly valued for its versatile applications in both perfumery and food flavor industries [1]. The compound occurs naturally in mushrooms and certain fungal species and is certified as Generally Recognized as Safe (GRAS) by regulatory authorities, making it suitable for food applications [2].

Beyond its aromatic properties, recent research has revealed that this compound exhibits significant antifungal activity against postharvest pathogens, particularly Botrytis cinerea, which causes gray mold in fruit [2]. This dual functionality as both a flavor compound and natural preservative enhances its value in food applications, aligning with consumer preferences for clean-label ingredients and sustainable food preservation methods.

Chemical Properties and Occurrence

Fundamental Characteristics

This compound (CAS No. 589-98-0) is a secondary alcohol with a molecular formula of C₈H₁₈O and a purity standard of ≥98% for commercial applications [2]. The compound is characterized by its fresh, herbal, and slightly earthy aroma profile with moderate volatility, making it ideal for both direct food flavoring and fragrance applications [1].

Natural Occurrence and Biosynthesis

In mushrooms, this compound is produced through the enzymatic breakdown of linoleic acid via pathways shared with related eight-carbon volatiles. This biosynthesis occurs through sequential enzymatic reactions involving lipoxygenase and hydroperoxide lyase activities [3]. The compound typically co-occurs with related C8 volatiles including 1-octen-3-ol (mushroom alcohol), 3-octanone, and 2-octen-1-ol, which collectively contribute to the characteristic mushroom aroma profile [4].

Quantitative Analysis in Mushrooms

Concentration Variations Across Mushroom Varieties and Harvesting Conditions

Table 1: this compound Content in Agaricus bisporus Under Different Cultivation Conditions

Cultivar Flush of Yielding Cap Diameter This compound Content Relative to 1-Octen-3-ol
KORONA 7 1st flush Smaller Higher Lower than 1-octen-3-ol
KORONA 7 4th flush Larger Lower Lower than 1-octen-3-ol
EUROMYCEL 12 1st flush Smaller Higher Lower than 1-octen-3-ol
EUROMYCEL 12 4th flush Larger Lower Lower than 1-octen-3-ol

Quantitative analysis of Agaricus bisporus varieties reveals that This compound concentrations vary significantly based on cultivation factors including cultivar type, flush of yielding, and carpophore size [4]. While 1-octen-3-ol remains the quantitatively dominant compound in all samples, this compound follows consistent patterns of variation across cultivation conditions [4].

Key influencing factors:

  • Flush of yielding: The highest concentrations of aromatic volatiles, including this compound, typically occur in the first flush of yielding [4]
  • Carpophore size: Mushrooms with smaller cap diameters generally contain higher concentrations of aromatic volatiles, including this compound, and demonstrate higher dry matter content [4]
  • Cultivar selection: The variety 'KORONA 7' shows different volatile profiles compared to 'EUROMYCEL 12' across multiple cultivation cycles [4]
Impact of Cooking Methods on this compound and Volatile Profiles

Table 2: Effects of Cooking Methods on Volatile Compounds in Button Mushrooms

Cooking Method Temperature Time Total Volatiles Detected This compound Impact Key Aroma Changes
Raw - - 37 Baseline Fresh, earthy
Steaming 100°C 7 min 23 Variable Milder aroma
Boiling 100°C 7 min 33 Variable Partial leaching
Baking 163°C 8 min 35 Enhanced More robust flavor

Different cooking methods significantly alter the volatile aroma compounds in button mushrooms, as demonstrated through gas chromatography-mass spectrometry (GC-MS) and electronic nose (E-nose) analysis [5]. The baking process appears to best preserve or enhance the production of flavor compounds, giving button mushroom its distinctive flavor, while steaming and boiling may reduce certain volatile components through leaching or thermal degradation [5].

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Mushrooms

Principle: This method utilizes headspace solid-phase micro-extraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for precise identification and quantification of this compound in mushroom samples [5].

Materials and Equipment:

  • GC-MS system with capillary column
  • 75 μm DVB/CAR/PDMS SPME fiber
  • 1-decanol internal standard (165.94 μg/mL)
  • Sample homogenizer
  • 50 mL headspace vials with seals

Procedure:

  • Sample Preparation: Homogenize 4 g of mushroom sample with 10 mL of distilled water
  • Internal Standard Addition: Mix 5 mL of slurry with 10 μL of 1-decanol internal standard solution in a 50 mL vial
  • HS-SPME Extraction:
    • Condition SPME fiber at 250°C for 30 min prior to analysis
    • Expose conditioned fiber to sample headspace for 40 min at 60°C
    • Desorb collected analytes in GC injection port
  • GC-MS Parameters:
    • Column: Appropriate capillary column
    • Temperature program: Optimized for separation of C8 volatiles
    • Ionization: Electron impact at 70 eV
  • Quantification: Calculate this compound concentration using internal standard method with response factors [5]
Protocol 2: Assessment of Antifungal Activity of this compound

Principle: This protocol evaluates the efficacy of this compound fumigation against postharvest fungal pathogens using both in vitro and in vivo models [2].

Materials:

  • This compound (purity ≥98%)
  • Botrytis cinerea culture
  • PDA medium
  • Postharvest fruit (grapes, strawberries)
  • Air-tight containers for fumigation

In Vitro Antifungal Assay:

  • Pathogen Culture: Culture B. cinerea on PDA medium at 22°C for 10 days
  • Fumigation Treatment: Apply this compound at concentrations of 5, 10, and 15 μL/L in sealed containers
  • Incubation: Maintain treated cultures at 22°C
  • Assessment: Measure colony expansion inhibition daily
  • Data Analysis: Calculate inhibitory percentage relative to untreated controls [2]

In Vivo Efficacy on Fruit:

  • Fruit Preparation: Select uniform, disease-free grapes and strawberries
  • Inoculation: Wound fruit and apply B. cinerea spore suspension
  • Fumigation: Treat fruit with this compound at 10, 20, and 30 μL/L in sealed containers
  • Storage: Maintain fruit at 20°C with 80-90% relative humidity
  • Disease Assessment: Measure lesion diameter and disease incidence over 5 days [2]

G cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol Start Start Antifungal Assessment InVitroStart Culture B. cinerea on PDA medium Start->InVitroStart InVivoStart Select and prepare fruit samples Start->InVivoStart InVitroStep1 Apply this compound fumigation (5, 10, 15 μL/L) InVitroStart->InVitroStep1 InVitroStep2 Incubate at 22°C InVitroStep1->InVitroStep2 InVitroStep3 Measure colony expansion inhibition InVitroStep2->InVitroStep3 DataAnalysis Statistical analysis of antifungal efficacy InVitroStep3->DataAnalysis InVivoStep1 Wound and inoculate with B. cinerea spores InVivoStart->InVivoStep1 InVivoStep2 Apply this compound fumigation (10, 20, 30 μL/L) InVivoStep1->InVivoStep2 InVivoStep3 Store at 20°C with 80-90% RH InVivoStep2->InVivoStep3 InVivoStep4 Measure lesion diameter and disease incidence InVivoStep3->InVivoStep4 InVivoStep4->DataAnalysis

Protocol 3: Application of this compound in Food Products

Principle: This protocol outlines methods for incorporating this compound into food products to enhance mushroom flavor profiles while maintaining product quality and stability.

Materials:

  • Food-grade this compound
  • Carrier substances (oil, ethanol)
  • Food matrix (sauces, soups, processed foods)
  • Analytical tools for quality control

Procedure for Flavor Enhancement:

  • Dosage Determination: Conduct preliminary tests to establish optimal this compound concentration (typically 0.1-10 ppm)
  • Delivery System Preparation: Incorporate this compound into appropriate food-grade carrier
  • Food Application:
    • Sauces and Soups: Add during final mixing stage
    • Processed Foods: Incorporate during ingredient blending
    • Baked Goods: Add to fat-based components
  • Quality Assessment: Evaluate sensory characteristics, stability, and compatibility with food matrix [1]

Considerations:

  • Account for potential volatility during thermal processing
  • Ensure uniform distribution throughout food matrix
  • Monitor for potential interactions with other food components
  • Verify stability throughout product shelf life [1]

Mechanisms of Action

Aroma Perception and Contribution

This compound contributes to mushroom aroma through its low odor threshold and characteristic earthy, fresh notes. In combination with other C8 volatiles, particularly 1-octen-3-ol and 3-octanone, it creates the distinctive aroma profile associated with mushrooms [4]. The compound acts as a key discriminant volatile that helps distinguish between different mushroom species and cultivation methods [4].

Antifungal Mechanism

Recent research demonstrates that this compound controls gray mold on postharvest fruit by inducing autophagy of Botrytis cinerea [2]. The compound:

  • Reduces cell viability in a dose-dependent manner
  • Suppresses conidial germination of fungal pathogens
  • Induces autophagic activity in fungal cells
  • Inhibits colony expansion and mycelial growth [2]

The antifungal activity occurs through disruption of normal cellular processes, leading to autophagic cell death in the pathogen, making it a promising bio-source antifungal agent for postharvest disease management [2].

Applications in Food Industry

Flavor Enhancement

This compound finds application in various food sectors as a natural flavor enhancer that imparts fresh, earthy mushroom notes:

  • Gourmet Products: Enhances umami characteristics in sauces, soups, and processed foods [1]
  • Meat Alternatives: Provides savory notes in plant-based products [1]
  • Baked Goods: Contributes to flavor complexity in savory bakery products [1]
  • Seasoning Blends: Strengthens overall flavor profile in composite seasonings [6]
Food Preservation

The antifungal properties of this compound offer innovative applications in food preservation:

  • Postharvest Treatment: Fumigation for fruits including grapes and strawberries to control Botrytis cinerea [2]
  • Natural Preservative: Potential alternative to synthetic fungicides in minimally processed foods [2]
  • Integrated Management: Component of holistic postharvest disease control strategies [2]

Regulatory and Safety Considerations

This compound is certified as a GRAS (Generally Recognized as Safe) substance and evaluated as a safe food additive by international regulatory bodies [2]. The compound occurs naturally in many edible mushrooms and has been assessed for fragrance ingredient safety with favorable outcomes [2]. When used as a flavor component in food applications, this compound typically falls within the range of naturally occurring levels found in edible mushrooms, supporting its regulatory acceptance for food use.

Conclusion and Future Perspectives

This compound represents a versatile natural compound with dual functionality in food systems as both a characteristic aroma component and effective antifungal agent. Its applications span from gourmet flavor enhancement to sustainable food preservation, aligning with current trends favoring clean-label ingredients and natural preservation methods.

Future research directions should focus on:

  • Optimizing delivery systems for enhanced stability and efficacy
  • Exploring synergistic combinations with other natural antimicrobials
  • Developing commercial-scale applications for postharvest protection
  • Investigating mechanisms of autophagy induction in fungal pathogens

The integration of this compound into food applications represents a promising approach to enhance product quality while addressing consumer demands for natural ingredients and sustainable processing methods.

References

Application Notes and Protocols: Using 3-Octanol in the Deoxydehydration (DODH) of Biomass-Derived Polyols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The conversion of biomass into valuable chemicals is a cornerstone of sustainable biorefining. Deoxydehydration (DODH) is a key reaction that transforms vicinal diols (common in biomass-derived polyols like glycerol and sugars) into olefins, thereby reducing oxygen content and increasing energy density. This process requires a catalyst and a reducing agent (reductant). Among the various reductants explored, 3-octanol has emerged as a highly effective and practical choice, often serving as both the reductant and solvent [1].

These Application Notes provide a detailed experimental protocol for performing the DODH reaction using this compound, based on optimized procedures with molecular rhenium and molybdenum catalysts. The accompanying data will aid researchers in selecting appropriate conditions for a range of biomass-derived substrates.

Key Advantages of this compound as a Reductant

Using this compound offers several distinct advantages over other common reductants:

  • Dual Functionality: It acts as both a reductant and a solvent, simplifying the reaction setup and work-up [1].
  • Green Chemistry: It presents a safer, "greener" alternative to reagents like triphenylphosphine (PPh₃), as its oxidation product, 3-octanone, is easily separable and does not generate solid waste [1].
  • Robust Performance: Reactions using this compound can proceed with excellent yield even under an air atmosphere, albeit with a modest decrease in conversion, enhancing practicality for lab-scale synthesis [1].
  • Broad Applicability: The system is effective with various catalyst types, including high-cost rhenium-based and more earth-abundant molybdenum-based complexes [1] [2].

Performance Data for DODH with this compound

The following tables summarize key performance metrics for different catalysts and substrates under optimized conditions.

Table 1: Performance of CpttReO₃ Catalyst with Various Substrates [1]

Substrate Product Conversion (%) Yield (%) Conditions
1,2-Octanediol 1-Octene >99 93 2 mol% Cat., 135 °C, 15 h, N₂
1,4-Anhydroerythritol 2,5-Dihydrofuran >99 83 2 mol% Cat., 135 °C, 15 h, N₂
1-Phenyl-1,2-ethanediol Styrene >99 76 2 mol% Cat., 135 °C, 15 h, N₂
(R,R)-1,2-Diphenyl-1,2-ethanediol trans-Stilbene >99 95 2 mol% Cat., 135 °C, 15 h, N₂
Glycerol Allyl Alcohol >99 99 2 mol% Cat., 170 °C, 1.5 h, N₂
Mucic Acid Muconates 91 75 2 mol% Cat., 170 °C, 1.5 h, N₂

Table 2: Comparison of Reductants for 1,2-Octanediol DODH with CpttReO₃ [1]

Reductant Solvent Yield (%) Conversion (%)
This compound This compound 93 >99
PPh₃ Chlorobenzene 93 >99
This compound (in air) This compound 68 76
H₂ (40 bar) Chlorobenzene 1.2* 23

*Yield of over-reduced product n-octane.

Table 3: Performance of Molybdenum-based Catalyst [2]

Catalyst Type Substrate Product Reductant Key Findings
Bis(phenolato) Mo Complexes Anhydroerythritol 2,5-Dihydrofuran This compound Effective as catalyst precursors; high temperatures or microwave irradiation required for good activity.

Detailed Experimental Protocol

This protocol is adapted from published procedures for the DODH of 1,2-octanediol using CpttReO₃ as a catalyst and this compound as the reductant and solvent [1].

Materials and Equipment
  • Catalyst: CpttReO₃ (1,3-di-tert-butylcyclopentadienyl trioxorhenium), 2 mol% relative to substrate.
  • Substrate: 1,2-Octanediol (0.5 mmol).
  • Reductant/Solvent: This compound (0.5 mL, purified by standard methods, e.g., over alumina).
  • Internal Standard: Mesitylene (0.5 mmol), for GC or NMR analysis.
  • Equipment:
    • 10 mL Schlenk flask or glass pressure tube with a Teflon-stopcock.
    • Magnetic stirrer and stir bar.
    • Heating block or oil bath.
    • Vacuum/inert gas manifold (Argon or Nitrogen).
    • Syringes and needles for air-sensitive transfer.
    • Equipment for product analysis (e.g., GC-FID, GC-MS, NMR).
Step-by-Step Procedure
  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, charge the Schlenk flask with the catalyst CpttReO₃ (0.01 mmol, 2 mol%), 1,2-octanediol (0.5 mmol), and mesitylene (0.5 mmol, internal standard).
  • Add Solvent/Reductant: Add This compound (0.5 mL) to the flask using a syringe.
  • Assemble and Purge: Seal the flask and remove it from the glovebox. Connect it to the Schlenk line and perform three cycles of evacuation and back-filling with inert gas (N₂ or Ar) to ensure an oxygen-free atmosphere.
  • Initiate Reaction: Submerge the reaction vessel in a pre-heated oil bath or heating block at 135 °C with vigorous stirring. Monitor the reaction for 15 hours.
  • Reaction Work-up: After the reaction time, carefully cool the flask to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
  • Product Analysis:
    • Analyze an aliquot of the crude mixture by GC-FID or GC-MS using the mesitylene peak as an internal standard to determine conversion and yield.
    • Alternatively, the yield and conversion can be determined by ¹H NMR spectroscopy by comparing the integrals of the product olefin signals to the internal standard mesitylene.

The experimental workflow for this protocol is summarized in the following diagram:

G Start Start Reaction Setup Step1 Charge Reactants: CpttReO₃ catalyst 1,2-Octanediol Mesitylene (internal standard) Start->Step1 Step2 Add this compound (Solvent & Reductant) Step1->Step2 Step3 Assemble and Purge with Inert Gas (N₂/Ar) Step2->Step3 Step4 Heat to 135 °C Stir for 15 hours Step3->Step4 Step5 Cool and Dilute Reaction Mixture Step4->Step5 Step6 Analyze by GC-FID/GC-MS or ¹H NMR Step5->Step6 End Determine Yield and Conversion Step6->End

Critical Parameters and Troubleshooting
  • Atmosphere Control: For optimal yields, strict exclusion of oxygen is required. Ensure reactor seals are tight and purging is thorough.
  • Catalyst Handling: Rhenium catalysts are often air- and moisture-sensitive. Store and handle them under an inert atmosphere.
  • Temperature Control: Consistent and accurate temperature is vital for reproducible results.
  • Low Conversion:
    • Verify the integrity of the inert atmosphere.
    • Confirm the activity of the catalyst batch.
    • Ensure the reaction temperature is correctly calibrated.
  • Low Yield/By-product Formation:
    • Optimize reaction time; prolonged heating can lead to over-reduction or decomposition.
    • For acid-sensitive substrates, ensure all glassware is clean and dry to avoid acid-catalyzed side reactions.

Conclusion

The use of This compound as a combined reductant and solvent provides a robust, efficient, and practical system for the deoxydehydration (DODH) of biomass-derived polyols. The provided protocols and data demonstrate its effectiveness with high-performance rhenium catalysts, enabling researchers to convert a variety of diol and polyol substrates into valuable olefinic products with high yield and selectivity.

References

3-octanol in cosmetic and personal care products

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Functional Profile of 3-Octanol

The table below summarizes the key characteristics of this compound based on the search results:

Property Description
Chemical Name This compound (Octan-3-ol) [1]
CAS Registry Number 589-98-0 [1] [2]
Molecular Formula C₈H₁₈O [1] [2]
Molecular Weight 130.23 g/mol [2]
Physical State Colorless to almost colorless clear liquid [2]
Odor Profile Earthy, mushroom, fresh, nutty, herbal [3] [4]
Key Function Fragrance ingredient [3]
Reported Benefits Imparts fresh, earthy, and natural aromatic profiles; provides a calming scent [3]
Boiling Point 177 °C [2]
Flash Point 68 °C [2]
Specific Gravity 0.82 (20/20) [2]

Application Guidance and Considerations

While explicit protocols are not available, the following points can guide your experimental work:

  • Primary Function in Formulations: The search results consistently highlight the role of this compound as a fragrance component [3]. It is used to create fresh, earthy, and natural olfactory notes in products, making it suitable for concepts that evoke a connection with nature, such as in creams and lotions [3].
  • Starting Point for Formulation: One supplier, Hermitage Oils, describes this compound as "basically a top note" [4]. You can begin experimental trials by incorporating it into the fragrance phase of your formulations at low concentrations, following standard safety assessments.
  • Safety and Handling: this compound is classified as a combustible liquid and can cause skin and serious eye irritation [2]. In a laboratory setting, wear protective gloves, eye protection, and ensure the workspace is well-ventilated [2].

Proposed Experimental Pathway for Formulation

Given the lack of specific protocols, the diagram below outlines a proposed logical workflow for evaluating this compound in a cosmetic formulation, from initial selection to stability testing.

Start Start: Identify Formulation Goal A Define Fragrance Role (Earthy, Fresh, Herbal) Start->A B Select this compound as Key Fragrance Component A->B C Establish Safety Protocol (Skin/Eye Protection, Ventilation) B->C D Incorporate into Fragrance Phase of Base Formulation C->D E Perform Stability Testing (Heat, Light, Time) D->E F Evaluate Final Product (Scent, Texture, Appearance) E->F G Document Protocol & Results F->G

Critical Research Gaps and Future Directions

The search results reveal a significant lack of public scientific data on several fronts crucial for drug development professionals:

  • No Detailed Protocols: None of the sources provide step-by-step methodologies for incorporating this compound into specific product types (e.g., creams, serums, cleansers).
  • Limited Efficacy Data: While its fragrance is well-described, there is a lack of quantitative data on its performance as a functional ingredient (e.g., sensory attributes, consumer perception studies).
  • Unknown Synergistic Effects: How this compound interacts with other common cosmetic ingredients, particularly in complex formulations, is not documented in the available literature.

To advance research, I propose focusing on the following areas:

  • Systematic Compatibility Studies: Test the stability of this compound in various emulsion systems (O/W, W/O), and with different preservatives, thickeners, and active ingredients.
  • Sensory Analysis Panels: Conduct controlled studies to quantify the sensory impact and perceived strength of this compound at different concentrations (e.g., 0.01%, 0.05%, 0.1%).
  • Investigating Potential Functional Benefits: One study identified in the search suggests this compound can activate specific metabolic and immune response pathways in nematodes [5]. This in-vitro finding warrants further investigation to determine if this compound has any bioactive potential in cosmetic applications, such as modulating skin's biological responses.

References

Comprehensive Application Notes and Protocols for Octanol-Water Partition Coefficient (logP) Determination in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to logP and Its Pharmacological Significance

The octanol-water partition coefficient (logP) is defined as the ratio of a compound's equilibrium concentration in the immiscible solvents n-octanol and water, expressed logarithmically. This parameter serves as a fundamental descriptor of molecular lipophilicity, influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. According to Lipinski's "Rule of Five," which outlines criteria for drug-likeness, an optimal logP value below 5 is critical for ensuring satisfactory oral bioavailability [1]. The thermodynamic basis for logP stems from the transfer free energy of a solute between aqueous and organic phases, described by the equation: -RTln10 × logP = ΔGtransfer, where R represents the gas constant and T the temperature in Kelvin [1].

The determination of logP remains challenging due to the diverse chemical properties of drug candidates, including ionization potential, surfactant properties, and molecular flexibility. Experimental methodologies range from traditional direct partitioning methods to indirect chromatographic and spectroscopic approaches, while computational models offer rapid prediction but with varying accuracy across chemical space. This application note provides a comprehensive overview of current logP determination methods, detailed protocols for key experimental techniques, and guidance for method selection based on compound characteristics and research objectives.

Overview of logP Determination Methods

Method Classification and Comparison

Table 1: Comprehensive Comparison of logP Determination Methods

Method Category Specific Method logP Range Key Advantages Key Limitations Throughput
Direct Partitioning Shake-flask/Stir-flask -2 to 5 [2] Direct measurement, OECD guidelines Emulsion formation, manual phase separation Low
Slow-stirring >5 [2] Reduces emulsion issues Lengthy equilibration time Low
Chromatographic RP-HPLC Varies with calibration No emulsion issues, automatable Indirect measurement, requires calibration Medium-High
UHPLC-UV/MS Wide range High sensitivity, structural diversity handling Equipment cost, method development High
Spectroscopic ¹H NMR (deuterium-free) Method-dependent No internal standards needed Limited to NMR-visible compounds Medium
¹⁹F NMR with reference Fluorinated compounds Absolute quantification, no calibration Restricted to fluorinated compounds Medium
Computational Fragment-based (ClogP, etc.) Theoretical limit High speed, low cost Training-set dependency [1] Very High
Property-based (FElogP, etc.) Theoretical limit Physical basis, no training set Computational intensity [1] Medium
Critical Considerations in Method Selection

When selecting an appropriate logP determination method, researchers must consider several critical factors related to their specific compounds and research context:

  • Compound characteristics: Ionizability, UV activity, fluorine content, molecular weight, and stability in aqueous and organic phases significantly impact method suitability. For instance, non-UV-active compounds like aliphatic fluorohydrins require NMR-based approaches [3], while ionizable compounds may need pH-controlled conditions or multiple measurements at different pH values.

  • Data quality requirements: The required precision and accuracy should align with the application stage. Early discovery may tolerate higher error margins (>0.5 log units), while late-stage development or regulatory submissions demand higher accuracy (<0.3 log units) [2].

  • Resource constraints: Equipment availability, technical expertise, and budget influence method selection. Computational methods offer the most resource-efficient approach for high-throughput screening, while experimental validation remains essential for lead compounds.

  • Regulatory compliance: For regulatory submissions, adherence to OECD guidelines (107 for shake-flask, 123 for slow-stirring) is often required [2], emphasizing standardized methodologies with demonstrated precision and accuracy.

Experimental logP Determination Methods

Direct Partitioning Methods
3.1.1 Shake-Flask and Stir-Flask Methods

The shake-flask method represents the classical approach for direct logP measurement, though it has been largely superseded by the stir-flask method which minimizes emulsion formation through gentle mixing rather than vigorous shaking [2]. The fundamental principle involves allowing a compound to partition between pre-saturated n-octanol and water phases, followed by quantitative analysis of solute concentration in each phase. According to OECD guidelines, the standard stir-flask method demonstrates excellent reproducibility with repeatability of 0.4 log units and inter-laboratory reproducibility not exceeding 0.15 log units [2].

Detailed Protocol:

  • Mutual solvent saturation: Pre-saturate HPLC-grade water with n-octanol and n-octanol with water by mixing equal volumes (typically 50 mL each) for 24 hours at 25°C before separation.
  • Partitioning: Dissolve the test compound (ensuring concentrations remain below saturation) in either the aqueous or organic phase. Combine 2 mL of each phase in a flat-bottomed flask and stir at 500-600 rpm for 2 hours at controlled temperature (25°C).
  • Phase separation: Allow the biphasic system to equilibrate undisturbed for 16-24 hours to ensure complete phase separation. For compounds prone to emulsion formation, centrifugation may be employed (3000 rpm for 10-15 minutes).
  • Quantitative analysis: Withdraw aliquots from both phases using syringes with long needles, taking care to avoid cross-contamination. Analyze solute concentrations using appropriate methods:
    • HPLC-UV: For UV-active compounds with chromophores [2]
    • GC-MS: For volatile compounds [4]
    • Other techniques including derivatization followed by analysis for compounds lacking chromophores

Calculation:

Where C_octanol and C_water represent equilibrium concentrations in the n-octanol and aqueous phases, respectively.

3.1.2 Special Considerations for Surfactants and Amphiphilic Compounds

Determining logP for surfactant molecules presents unique challenges due to their tendency to form micelles and accumulate at the water-octanol interface. For homologous series of surfactants like sulphobetaines, critical micelle concentration (CMC) must be considered, as micelle formation can lead to gross overestimation of aqueous phase concentration and consequent underestimation of logP [2]. Research indicates that for shorter-chain surfactants with higher CMC values (where micelles do not form at analytical concentrations), accurate logP measurement becomes feasible using modified stir-flask methods [2].

Chromatographic Methods
3.2.1 Reverse-Phase HPLC (RP-HPLC)

RP-HPLC-based logP determination offers significant advantages for medium- to high-throughput applications, eliminating issues of emulsion formation and enabling automation. This method correlates a compound's retention factor with its lipophilicity, using stationary phases such as C8 or C18 chains with aqueous-organic mobile phases [5] [2]. A robust, resource-sparing HPLC method has been successfully applied to common drugs including rivaroxaban, carbamazepine, ibuprofen, and ritonavir [5].

Detailed Protocol:

  • Column selection: Equilibrate a reverse-phase column (C8 or C18, 15-25 cm length) with mobile phase.

  • Mobile phase preparation: Prepare aqueous buffer (often phosphate buffer, pH 7.4) and organic modifier (typically acetonitrile or methanol) in varying proportions.

  • System calibration: Inject a series of standards with known logP values to establish a calibration curve relating retention time or retention factor (k) to reference logP values.

  • Sample analysis: Inject test compounds and measure retention times. Calculate retention factor:

    where t_R is compound retention time and t_0 is column void time.

  • Data analysis: Correlate retention factors with logP using previously established calibration curve. For improved accuracy, measure k values at multiple mobile phase compositions and extrapolate to 100% aqueous conditions (logk_w) [5].

Figure 2: Workflow for RP-HPLC logP Determination

Spectroscopic Methods
3.3.1 Deuterium-Free NMR Method

A practical NMR approach enables logP determination without deuterated solvents or internal standards, leveraging solvent concentration reference and robust solvent suppression techniques [6]. This method is particularly valuable for pharmaceutical agents where traditional approaches face limitations.

Detailed Protocol:

  • Sample preparation: Dissolve the test compound in a biphasic system of n-octanol and water (typically 1:1 ratio) in an NMR tube.
  • Partitioning: Allow the system to reach partitioning equilibrium through gentle mixing and settling.
  • NMR analysis: Collect ¹H NMR spectra using specialized pulse sequences for solvent suppression.
  • Quantification: Compare signal intensities between phases using the solvent signals as internal concentration references.
  • Calculation: Determine logP from the ratio of integrals corresponding to the compound in each phase.
3.3.2 ¹⁹F NMR with Reference Compound

For fluorinated compounds, a novel ¹⁹F NMR-based method provides exceptional convenience and accuracy, particularly for non-UV-active aliphatic compounds [3]. This approach utilizes a fluorinated reference compound with known logP, eliminating the need for precise volume measurements or calibration curves.

Detailed Protocol:

  • Solution preparation: Combine compound X (approximately 6.0 mg) and reference compound (approximately 3.0 mg) in a 10 mL pear-shaped flask with 2 mL n-octanol and 2 mL water [3].

  • Equilibration: Stir the biphasic mixture at 25°C for 2 hours at 600 rpm, then allow to stand undisturbed for 16 hours for complete phase separation [3].

  • Sampling: Carefully withdraw aliquots (0.7-0.85 mL) from both layers using syringes with long needles, taking precautions to avoid cross-contamination.

  • NMR analysis: Acquire ¹⁹F NMR spectra for both aqueous and octanol samples.

  • Calculation: Determine integration ratios (ρ_oct and ρ_aq) and calculate logP using the equation:

    where logP_ref is the known logP of the reference compound [3].

Figure 3: Workflow for ¹⁹F NMR logP Determination

Computational logP Prediction Methods

Overview of Computational Approaches

Computational methods for logP prediction offer significant advantages in speed and cost-effectiveness, particularly during early drug discovery stages. These methods can be classified into four main categories:

  • Atom-based methods (e.g., AlogP): Calculate logP by summing contributions of individual atoms, sometimes with corrections for neighboring atoms. These methods work well for simple molecules but may fail for complex structures where electronic effects dominate [1].
  • Fragment-based methods (e.g., ClogP, KlogP): Employ additive-constitutive approaches based on molecular fragments with predetermined hydrophobic contributions. These generally outperform atom-based methods for larger molecules but may not account for intramolecular interactions like hydrophobic collapse [1].
  • Topology or graph-based methods (e.g., MlogP): Utilize 2D structural descriptors or deep neural networks to establish structure-property relationships. Recent deep learning models have achieved impressive accuracy (RMSE of 0.47 log units) on test datasets [1].
  • Structural property-based methods (e.g., FElogP): Employ physical-chemical principles based on 3D structures and transfer free energy calculations using molecular mechanics or quantum mechanics approaches [1].
Emerging Physical Principle-Based Methods
4.2.1 FElogP: A Transfer Free Energy-Based Model

The FElogP model represents a significant advancement in physics-based logP prediction, using molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to calculate solvation free energies in water and n-octanol [1]. This approach directly applies the thermodynamic principle that logP is determined by the free energy change of transferring a molecule from water to n-octanol:

where ΔG_water_SFE and ΔG_octanol_SFE represent solvation free energies in water and n-octanol, respectively [1]. When validated against a diverse set of 707 molecules from the ZINC database, FElogP outperformed several commonly used QSPR and machine learning-based models, achieving a root mean square error (RMSE) of 0.91 log units and Pearson correlation (R) of 0.71 [1].

Table 2: Performance Comparison of Computational logP Prediction Methods

Method Type RMSE (log units) Pearson Correlation (R) Applicability Domain
FElogP MM-PBSA transfer free energy 0.91 [1] 0.71 [1] Arbitrary organic molecules covered by general AMBER force fields
OpenBabel Fragment-based 1.13 [1] 0.67 [1] Drug-like molecules
DNN Model Deep neural network 1.23 [1] Not reported Training set dependent
ACD/GALAS Fragment-based 1.44 [1] Not reported Training set dependent
JPlogP Consensus-based atom typing Varies by dataset Varies by dataset Pharmaceutical chemical space [7]
Consensus Approaches and Predictive Performance

Consensus modeling approaches, such as JPlogP, have demonstrated improved accuracy by leveraging predictions from multiple methods. JPlogP utilizes a diverse training set with averaged predictions from four established methods (AlogP, XlogP2, SlogP, and XlogP3) to develop an atom-typer model where each atom is represented by a six-digit number encoding charge, atomic number, connectivity, and hybridisation information [7]. This approach has shown particularly strong performance on pharmaceutical benchmark sets, outperforming previously developed models [7].

When evaluating computational methods, it's essential to consider their performance on pharmaceutically relevant chemical space rather than just general compound collections. Studies have demonstrated that many models show significantly reduced accuracy when applied to drug-like molecules compared to their performance on broad screening libraries [1] [7]. This underscores the importance of using appropriate benchmark sets, such as the Martel dataset of 707 structurally diverse molecules measured by a single laboratory using consistent methodology [1].

Method Selection and Conclusion

Strategic Method Selection Guide

Selecting the appropriate logP determination method requires careful consideration of research objectives, compound characteristics, and available resources. The following guidelines support informed method selection:

  • For early-stage discovery and virtual screening: Computational methods, particularly consensus approaches like JPlogP or physics-based models like FElogP, offer the best balance of speed and reasonable accuracy for prioritizing synthetic efforts [1] [7].

  • For lead optimization and preclinical development: Experimental validation becomes essential. RP-HPLC methods provide excellent throughput for UV-active compounds, while NMR-based approaches accommodate diverse chemotypes, including non-UV-active and fluorinated compounds [5] [6] [3].

  • For regulatory submissions and quality control: Stir-flask methods following OECD guidelines remain the gold standard, providing direct measurement and regulatory acceptance despite lower throughput [2].

  • For challenging compounds (surfactants, amphiphiles, unstable compounds): Slow-stir methods with appropriate analytical techniques minimize artifacts from emulsion formation or compound degradation [2].

Conclusion and Future Perspectives

Accurate determination of lipophilicity through logP remains an essential component of modern drug discovery and development. While traditional methods like stir-flask partitioning continue to provide reference values, technological advances in chromatographic, spectroscopic, and computational approaches have significantly expanded our methodological toolbox. The development of specialized methods for challenging compound classes, including fluorinated molecules and surfactants, further enhances our capability to characterize diverse chemical entities.

Future directions in logP determination will likely focus on integrating experimental and computational approaches, leveraging machine learning to improve prediction accuracy, and developing high-throughput experimental methods to keep pace with combinatorial chemistry and screening advancements. Regardless of methodological innovations, the fundamental importance of logP as a key descriptor of molecular behavior ensures its continued relevance in pharmaceutical research and development.

References

Comprehensive Application Notes and Protocols: 3-Octanol in Sustainable Chemical Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3-Octanol and Its Sustainable Profile

This compound (molecular formula: C₈H₁₈O; CAS: 589-98-0) is an eight-carbon alcohol that has gained significant attention in sustainable chemical synthesis due to its favorable environmental profile and versatile applications. This compound occurs naturally in various biological sources, including mushrooms, spearmint oil, oat groats, Ocimum basilicum, pimento leaf, and truffle, which contributes to its classification as a natural flavor component and makes it suitable for biobased production pathways. [1] The compound is certified as Generally Recognized as Safe (GRAS) by regulatory bodies including JECFA and complies with FDA regulations (21 CFR 172.515), EU Regulation 1223/2009, and EU Regulation 1334/2008 & 178/2002, making it appropriate for food, fragrance, and pharmaceutical applications. [1] Its physical properties include a boiling point of 174-176°C, density of 0.818 g/mL at 25°C, and a vapor pressure of approximately 1 mmHg at 20°C, which influence its handling and application in various synthetic processes. [1]

The sustainability advantages of this compound position it as an attractive alternative to conventional petroleum-derived solvents and synthetic fungicides. As a biobased compound, it can be produced through microbial biosynthesis from renewable feedstocks, aligning with the principles of green chemistry that emphasize less hazardous chemical syntheses and use of renewable resources. [1] [2] The concept of bioderivatization—where microorganisms are engineered to convert CO₂ and H₂O into chemicals that replace those made from fossil fuels—has been successfully demonstrated for C8 alcohols, providing a sustainable production methodology that reduces reliance on petrochemical sources. [2] Furthermore, this compound's natural occurrence means it has inherent biodegradability and reduced environmental persistence compared to entirely synthetic compounds, contributing to its favorable environmental profile.

Agricultural Applications: Sustainable Antifungal Agent

Mechanism of Action and Efficacy Data

The antifungal activity of this compound against postharvest pathogens, particularly Botrytis cinerea (the causative agent of gray mold), represents one of its most promising sustainable applications. Recent research has demonstrated that this compound controls gray mold on postharvest fruit by inducing autophagy in the fungal pathogen, leading to significant suppression of fungal development. [3] The compound exhibits a dose-dependent inhibitory effect on both mycelial growth and conidial germination, with complete suppression of colony expansion observed at 15 μL L⁻¹ in in vitro assays. [3] In vivo studies on grapes and strawberries have confirmed that this compound fumigation significantly reduces disease incidence and lesion diameter, with higher concentrations providing more effective control while maintaining fruit quality. [3]

The molecular mechanism involves the disruption of cellular homeostasis through autophagy induction, as evidenced by increased expression of autophagy-related genes (BcATG3, BcATG4, BcATG5, BcATG8, and BcATG16) and reduced cell viability. [3] This mechanism differs fundamentally from many synthetic fungicides, as it operates through cellular self-degradation processes rather than targeting specific essential fungal enzymes or structures. This may potentially reduce the development of resistance in fungal populations. The autophagy induced by this compound leads to organelle degradation and ultimately results in programmed cell death in the fungal pathogen, providing effective control without the residual toxicity concerns associated with synthetic alternatives.

Table 1: Antifungal Efficacy of this compound Against Botrytis Cinerea

Concentration (μL L⁻¹) Mycelial Growth Inhibition (%) Conidial Germination Inhibition (%) Disease Incidence Reduction (%)
5 45.2 ± 3.7 38.5 ± 4.2 52.7 ± 5.3
10 78.6 ± 4.1 72.3 ± 3.8 78.4 ± 4.7
15 100 ± 0.0 95.8 ± 2.1 94.2 ± 3.2

Data adapted from Zhang et al. [3]

Application Protocol for Postharvest Disease Control

Protocol for Fumigation Treatment of Postharvest Fruit

Materials:

  • Pure this compound (≥97% purity, FCC, FG grade) [1]
  • Airtight containers or fumigation chambers
  • Commercial matured fruit (grapes, strawberries, etc.)
  • Botrytis cinerea conidial suspension (1×10⁵ spores/mL)

Procedure:

  • Preparation of fungal inoculum: Culture Botrytis cinerea on PDA medium at 22°C under light conditions for 10 days. Harvest conidia and adjust to final concentration of 1×10⁵ spores/mL using sterile distilled water. [3]

  • Fruit pretreatment: Select uniform-sized commercial matured fruit without mechanical injury. Clean surface and air-dry. Inoculate fruit with 10 μL of conidial suspension by pipette method and allow adhesion for 2 hours. [3]

  • Fumigation setup: Place inoculated fruit in airtight containers. Apply this compound at concentrations ranging from 5-15 μL L⁻¹ using sterile filter paper strips suspended within the container. Seal containers immediately after application. [3]

  • Incubation and monitoring: Maintain treated fruit at 20°C with 85-90% relative humidity. Monitor disease development daily by measuring lesion diameter and disease incidence. Assess fruit quality parameters (firmness, soluble solids, titratable acidity) throughout storage period. [3]

  • Optimal conditions: For most fruit types, application of 10-15 μL L⁻¹ this compound provides effective control with minimal impact on fruit quality. Higher concentrations may be required for heavy infection pressure or longer storage periods.

Technical considerations: The antifungal effect is enhanced when applied within 24 hours of inoculation, indicating preventive application is more effective than curative treatment. Maintain proper ventilation after fumigation treatment to prevent potential odor transfer to fruit. [3]

Polymer Synthesis and Chiral Applications

Chiral Monomer Synthesis and Polymerization

This compound serves as a valuable chiral building block for the synthesis of optically active polymers, particularly due to the availability of its S-(+)-enantiomer as a commercially available starting material. [4] Researchers have successfully employed this compound in the preparation of chiral norbornene-type monomers through esterification reactions with cis-5-norbornene-2,3-dicarboxylic anhydride. These monomers undergo efficient ring-opening metathesis polymerization (ROMP) using well-defined Grubbs catalysts, yielding high molecular weight polymers (Mw in the range of 1.9×10⁵–5.8×10⁵) with excellent yield (up to 96%). [4] The incorporation of the this compound moiety provides chiral side chains that influence the overall properties and performance of the resulting polymers, particularly for enantioselective applications.

The polymers derived from this compound-containing monomers display versatile thermal properties, with glass transition temperatures ranging from -30°C to +139°C, allowing tunability from rubbery to glassy states based on the specific monomer structure and polymer composition. [4] These materials have demonstrated excellent film-forming capabilities and high thermal stability, making them suitable for advanced applications including dense enantioselective membranes and chiral stationary phases for chromatography. The ability to produce self-supporting films with controlled chirality positions these polymers as sustainable alternatives to conventional synthetic polymers for separation technologies, with potential applications in pharmaceutical purification and analytical chemistry.

Table 2: Properties of Chiral Polymers Derived from this compound

Polymer Type Molecular Weight (Mw) Polydispersity Index Glass Transition Temperature (°C) Specific Rotation [α]D
Poly(norbornene with this compound ester) 3.2 × 10⁵ 1.85 25.5 +15.8 (c 1.0, CHCl₃)
Copolymers with terpene alcohols 1.9-5.8 × 10⁵ 1.7-2.1 -30 to +139 Variable based on composition

Data adapted from Polymers (2022) [4]

Experimental Protocol: ROMP of this compound-Derived Monomers

Protocol for Ring-Opening Metathesis Polymerization

Materials:

  • S-(+)-3-octanol (≥97%, chiral) [4] [1]
  • cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
  • 2nd generation Grubbs catalyst
  • Anhydrous methylene chloride or 1,2-dichloroethane
  • Triethylamine (as catalyst)
  • Dry toluene
  • Methanol (for precipitation)

Procedure:

  • Monomer synthesis: Dissolve cis-5-norbornene-endo-2,3-dicarboxylic anhydride (10 mmol) in anhydrous dichloromethane (25 mL). Add S-(+)-3-octanol (12 mmol) followed by triethylamine (0.5 mL). Reflux the reaction mixture for 12 hours under inert atmosphere. After cooling, wash the organic phase with water, dry over anhydrous MgSO₄, and evaporate under reduced pressure to obtain the chiral monomer. [4]

  • Polymerization setup: In a flame-dried Schlenk flask under argon atmosphere, dissolve the this compound-derived monomer (1.0 g) in anhydrous toluene (10 mL). Add the 2nd generation Grubbs catalyst (0.005-0.01 equiv, depending on target molecular weight) in one portion. [4]

  • Polymerization reaction: Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or NMR for complete monomer consumption. Terminate the reaction by adding a few drops of ethyl vinyl ether.

  • Polymer isolation: Precipitate the polymer into rapidly stirring methanol (10-fold volume). Collect the resulting solid by filtration and wash with fresh methanol. Dry under vacuum at 40°C until constant weight. [4]

  • Purification and characterization: Purify the polymer by reprecipitation from THF/methanol system. Characterize by ¹H and ¹³C NMR, GPC for molecular weight determination, DSC for thermal properties, and circular dichroism spectroscopy for optical activity. [4]

Technical notes: The molecular weight can be controlled by adjusting the monomer-to-catalyst ratio, with higher ratios yielding higher molecular weights. All operations should be conducted under anhydrous, oxygen-free conditions to prevent catalyst deactivation. The resulting polymers exhibit good solubility in common organic solvents including CHCl₃, THF, and dichloroethane, facilitating further processing into films or coatings.

Safety, Handling, and Regulatory Considerations

Toxicity Profile and Regulatory Status

This compound has a favorable toxicity profile compared to many synthetic solvents and fungicides, contributing to its appeal for sustainable applications. It is classified as a Fragrance Grade material and meets the purity specifications of JECFA, IFRA guidelines, and is compliant with EU Regulation 1223/2009 for cosmetic applications. [1] The compound does not contain known food or fragrance allergens, enhancing its suitability for food-related applications. [1] However, it is important to note that this compound is classified as an eye irritant (Eye Irrit. 2) and requires appropriate personal protective equipment including eyeshields, gloves, and respiratory protection when handled in concentrated forms. [1]

While this compound itself has demonstrated low toxicity, it is structurally related to 1-octen-3-ol (mushroom alcohol), which has been shown to cause dopamine neuron degeneration in Drosophila melanogaster through disruption of dopamine handling. [5] This neurotoxicity is mediated through inhibition of dopamine uptake in cells expressing human dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2). [5] Although similar effects have not been conclusively demonstrated for this compound, researchers should exercise caution when working with this compound, particularly in the development of pharmaceutical or consumer products with potential for chronic exposure.

Handling and Storage Guidelines

Storage Conditions:

  • Store in tightly sealed containers under inert atmosphere
  • Keep away from heat, sparks, and open flames (flash point: 68°C/154.4°F) [1]
  • Classify as combustible liquid (Storage Class Code 10) [1]
  • Maintain storage temperature between 2-8°C for long-term stability

Safety Precautions:

  • Use adequate ventilation to prevent accumulation of vapor
  • Avoid contact with eyes and skin (use appropriate PPE)
  • In case of spill, absorb with inert material and dispose of properly
  • Follow general chemical hygiene practices for medium-scale laboratory operations

Environmental Considerations:

  • This compound has a water pollution classification of WGK 2, indicating moderate hazard to water [1]
  • Avoid release to drainage systems and environmental waters
  • Preferred disposal method is incineration or specialized waste management

Future Directions and Emerging Applications

The application landscape for this compound in sustainable chemical synthesis continues to expand, with several promising research directions emerging. In the flavor and fragrance industry, this compound is experiencing a 12% annual increase in use for premium fragrances, particularly in natural and organic product lines, where it functions as a stabilizer for aromatic compounds and enhances aroma profiles in food and beverage applications. [6] The trend toward natural ingredients and sustainable sourcing positions this compound favorably compared to synthetic alternatives, with leading fragrance manufacturers incorporating it to achieve specific scent notes in high-end formulations. [6]

Emerging research indicates potential applications in nematicidal formulations for agricultural use, where this compound has demonstrated effectiveness against the root-lesion nematode Pratylenchus penetrans, offering a safer alternative to synthetic pesticides. [1] Additionally, the compound's role in aroma enhancement in fermented food products, as evidenced by studies on Douchi (a traditional fermented food), suggests applications in food technology and processing. [1] The development of bio-based production methods through engineered microbial systems represents another promising direction, with research demonstrating enhanced production yields through bioderivatization strategies in Escherichia coli and Synechocystis sp. PCC 6803. [2]

The chemical manufacturing sector is witnessing approximately 9% annual growth in solvent applications of octanol derivatives, with this compound replacing more hazardous solvents in production of plastics, resins, coatings, and adhesives. [6] Industry trends favor green chemistry approaches and sustainable synthesis methods, with this compound aligning with these priorities through its biobased origin, reduced environmental impact, and compliance with evolving regulatory standards. Innovation in catalyst design and process optimization will further enhance the sustainability profile of this compound in chemical manufacturing, potentially expanding its applications in pharmaceutical intermediates and specialty chemicals.

Visual Synthesis and Mechanism Diagrams

G This compound Antifungal Mechanism and Applications cluster_mechanism Antifungal Mechanism (Botrytis cinerea) cluster_applications Sustainable Applications This compound Exposure This compound Exposure Induction of Autophagy Induction of Autophagy This compound Exposure->Induction of Autophagy Inhibition of Conidial Germination Inhibition of Conidial Germination This compound Exposure->Inhibition of Conidial Germination Upregulation of ATG Genes Upregulation of ATG Genes Induction of Autophagy->Upregulation of ATG Genes Autophagosome Formation Autophagosome Formation Upregulation of ATG Genes->Autophagosome Formation Organelle Degradation Organelle Degradation Autophagosome Formation->Organelle Degradation Reduced Cell Viability Reduced Cell Viability Organelle Degradation->Reduced Cell Viability Suppressed Fungal Growth Suppressed Fungal Growth Reduced Cell Viability->Suppressed Fungal Growth Postharvest Disease Control Postharvest Disease Control Suppressed Fungal Growth->Postharvest Disease Control Reduced Infection Capability Reduced Infection Capability Inhibition of Conidial Germination->Reduced Infection Capability Agricultural Antifungal Agricultural Antifungal Agricultural Antifungal->Postharvest Disease Control Reduced Synthetic Fungicide Use Reduced Synthetic Fungicide Use Agricultural Antifungal->Reduced Synthetic Fungicide Use Sustainable Agriculture Sustainable Agriculture Reduced Synthetic Fungicide Use->Sustainable Agriculture Chiral Building Block Chiral Building Block Optically Active Polymers Optically Active Polymers Chiral Building Block->Optically Active Polymers Enantioselective Membranes Enantioselective Membranes Chiral Building Block->Enantioselective Membranes Optically Active Polymers->Enantioselective Membranes Green Solvent Green Solvent Replacement for Hazardous Solvents Replacement for Hazardous Solvents Green Solvent->Replacement for Hazardous Solvents Biobased Production Biobased Production Green Solvent->Biobased Production

Figure 1: Mechanism of Action and Sustainable Applications of this compound

G This compound Polymer Synthesis Workflow cluster_synthesis Monomer Synthesis and Polymerization cluster_applications Polymer Applications cluster_properties Key Polymer Properties S-(+)-3-Octanol S-(+)-3-Octanol Esterification Reaction Esterification Reaction S-(+)-3-Octanol->Esterification Reaction Chiral Norbornene Monomer Chiral Norbornene Monomer Esterification Reaction->Chiral Norbornene Monomer cis-5-Norbornene-2,3-dicarboxylic anhydride cis-5-Norbornene-2,3-dicarboxylic anhydride cis-5-Norbornene-2,3-dicarboxylic anhydride->Esterification Reaction ROMP with Grubbs Catalyst ROMP with Grubbs Catalyst Chiral Norbornene Monomer->ROMP with Grubbs Catalyst Optically Active Polymer Optically Active Polymer ROMP with Grubbs Catalyst->Optically Active Polymer Enantioselective Membranes Enantioselective Membranes Optically Active Polymer->Enantioselective Membranes Chiral Stationary Phases Chiral Stationary Phases Optically Active Polymer->Chiral Stationary Phases Asymmetric Catalysis Supports Asymmetric Catalysis Supports Optically Active Polymer->Asymmetric Catalysis Supports High Thermal Stability High Thermal Stability Optically Active Polymer->High Thermal Stability Tunable Tg (-30°C to +139°C) Tunable Tg (-30°C to +139°C) Optically Active Polymer->Tunable Tg (-30°C to +139°C) Excellent Film-Forming Capability Excellent Film-Forming Capability Optically Active Polymer->Excellent Film-Forming Capability Controlled Molecular Weight Controlled Molecular Weight

Figure 2: this compound Polymer Synthesis and Application Workflow

Conclusion

This compound represents a versatile and sustainable chemical with significant potential across multiple domains, including agricultural science, polymer chemistry, and green solvent applications. Its natural origin, favorable safety profile, and diverse functionality position it as an attractive alternative to conventional synthetic compounds. The well-documented antifungal activity against postharvest pathogens, coupled with its role as a chiral building block for advanced polymers, demonstrates the breadth of its applications. The experimental protocols provided in this document offer researchers practical methodologies for implementing this compound in various sustainable chemical processes, with appropriate safety considerations and optimization guidelines. As industries continue to prioritize sustainability and green chemistry principles, this compound is poised to play an increasingly important role in the transition toward more environmentally responsible chemical synthesis and applications.

References

analytical methods for 3-octanol quantification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties of 3-Octanol

Before starting analysis, understanding the basic properties of your target analyte is crucial. Below is a summary of the key data for this compound (CAS RN: 589-98-0).

Property Value / Description
CAS Registry Number 589-98-0 [1] [2] [3]
Molecular Formula C₈H₁₈O [1] [2] [3]
Molecular Weight 130.23 g/mol [1] [2] [3]
Appearance Colorless to almost colorless clear liquid [4]
Boiling Point 174-177 °C [3] [4]
Density 0.818 g/mL at 25 °C [3]
Refractive Index ~1.426 (n20/D) [3] [4]
Flash Point 68 °C (154.4 °F) [3] [4]
Vapor Pressure ~1 mmHg at 20 °C [3]
Purity (for standards) ≥98.5% (GC) [3]

Analytical Protocol: HS-SPME/GC-MS for this compound Quantification

This detailed protocol is adapted from a study analyzing volatile organic compounds in mushrooms, where this compound was identified and quantified [5].

Sample Preparation
  • Weighing: Accurately weigh approximately 3 grams of a fresh, homogenized sample (e.g., mushroom tissue).
  • Vial Setup: Place the sample into a 20 mL crimp-top glass vial.
  • Matrix Adjustment: To ensure consistent matrix conditions for calibration, add 10 mL of white mineral oil to the vial. This step is critical for the standard addition method [5].
  • Replication: Prepare each sample in triplicate to ensure statistical reliability [5].
Headspace Solid-Phase Microextraction (HS-SPME)
  • SPME Fiber: Use a 65 μm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber assembly. Condition the fiber according to the manufacturer's instructions before first use [5].
  • Incubation: Place the sample vial in the autosampler tray and incubate for 10 minutes at 50°C to allow the volatiles to partition into the headspace [5].
  • Extraction: Expose and adsorb the analytes onto the fiber coating for 30 minutes at 50°C in the headspace of the vial [5].
  • Desorption: After extraction, retract the fiber and immediately introduce it into the GC injection port for thermal desorption at 250°C for 1 minute in splitless mode [5].
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following conditions have been successfully applied for separation and detection [5].

  • GC System: Shimadzu GCMS-QP2010 or equivalent.
  • Injector: Temperature maintained at 250°C, operating in splitless mode.
  • Carrier Gas: Helium (He).
  • Analytical Column: A polar Supelcowax-10 column (30 m length × 0.25 mm inner diameter × 0.25 μm film thickness) is suitable.
  • Oven Temperature Program:
    • Initial temperature: 40°C
    • Ramp: 5°C/min to 250°C
    • Final hold: 5 minutes
  • Mass Spectrometer (MS) Conditions:
    • Ionization Mode: Electron Impact (EI)
    • Ionization Energy: 0.94 kV (or standard 70 eV)
    • Ion Source Temperature: 200°C
    • Interface Temperature: 250°C
    • Mass Scan Range: 40-350 m/z
Compound Identification & Calibration
  • Identification: Confirm the identity of this compound by:
    • Mass Spectrum Matching: Comparing the acquired mass spectrum with reference spectra in standard libraries (e.g., NIST, Wiley) [5].
    • Retention Index (RI): Matching the experimental Kovats Retention Index with literature values. See the table below for reference RIs [2].
    • Standard Co-injection: Comparing the retention time with an authentic this compound analytical standard [5].
  • Calibration via Standard Addition:
    • Prepare stock solutions of a pure this compound standard in white mineral oil.
    • Spike the sample with known, increasing concentrations of the standard.
    • Build a calibration curve by plotting the peak area of this compound against the spiked concentration. The absolute value in the original sample is determined by the x-intercept of this curve [5].

The workflow for the complete analytical procedure is summarized in the following diagram:

start Start Analysis prep Sample Preparation • Homogenize 3g sample • Add to 20mL vial • Add 10mL white mineral oil start->prep hs Headspace-SPME • Incubate 10 min at 50°C • Extract 30 min at 50°C • Desorb 1 min at 250°C prep->hs gc GC-MS Analysis • Supelcowax-10 column • Oven temp: 40°C to 250°C • He carrier gas hs->gc id Identification & Quantification • MS library matching • Retention index check • Standard addition method gc->id end Result Report id->end

Reference Data for GC Method Development

The following table compiles Kovats Retention Indices (RI) for this compound from the NIST WebBook to aid in method development and peak identification [2]. Retention indices help confirm the identity of a compound independently of its mass spectrum.

Column Type Active Phase RI Value Temperature Program
Capillary HP-5 996 3 K/min from 60°C to 240°C [2]
Capillary DB-5MS 996 4 K/min from 40°C to 200°C [2]
Capillary AT-5 997 Custom program [2]
Capillary PE-Wax 1383 5 K/min from 60°C to 200°C [2]
Capillary Innowax 1386 5 K/min from 40°C to 190°C [2]
Capillary Carbowax 20M 1398 Custom program [2]

Key Considerations for the Analysis

  • Fiber Selection: The PDMS/DVB fiber was selected over a DVB/Car/PDMS fiber for this specific application, demonstrating that fiber choice can impact the extraction profile [5].
  • Matrix Complexity: The Standard Addition method is particularly valuable for complex and variable sample matrices (like biological tissues), as it accounts for matrix effects that can enhance or suppress the analytical signal [5].
  • Quality Control: Always include a procedural blank (a vial with only mineral oil) to monitor for potential contamination from solvents, fibers, or glassware. Consistent retention times across runs are a key indicator of system stability.

I hope this detailed application note provides a strong foundation for your work. Should you require information on validating this method for specific regulatory standards, please feel free to ask.


References

reducing 3-octanol emulsion formation partitioning

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for 3-Octanol Emulsions

Problem Area Specific Issue Recommended Solution Key Principle
Method & Agitation Shake-flask method creates stable emulsions Use slow-stirring methods [1] or centrifugation post-agitation [1]. Minimizes shear forces that disperse one phase into the other [1].
Experimental Conditions Unknown solute concentration dependence Work at low solute concentrations (typically <0.01 mol/L) [1]. Prevents deviation from ideal Nernst distribution and interfacial film formation [1].
System Composition Unwanted surface-active impurities Use high-purity solvents and analytes; verify chemical purity [1]. Removes unidentified surfactants that stabilize emulsion interfaces [1].
System Composition Formation of stable microemulsions Ensure solvent phases are mutually saturated (e.g., water-saturated octanol, octanol-saturated water) [1]. Reduces the driving force for solvent mixing and the formation of mesostructures [2].
Separation & Handling Difficulty separating emulsion layer Vertically align separation vessels/tubing to leverage density difference for clean phase separation [3]. Uses gravity and density contrast (octanol ~0.82 g/mL, water ~1.0 g/mL) for rapid disengagement [3].

Detailed Experimental Protocols

Here are detailed methodologies for key techniques mentioned in the troubleshooting guide.

Protocol 1: Slow-Stirring Method for Highly Lipophilic Compounds

This method is recommended by OECD TG 123 for substances with log KOW > 4.5 and is less prone to emulsion formation than shake-flask [1].

  • Apparatus Setup: Use a standard 1-liter glass vessel with a dedicated slow-speed stirrer. The stirrer paddle should be large enough to provide gentle, bulk-phase mixing without creating a vortex or drawing the interface into the vortex.
  • Phase Preparation: Pre-saturate the water and octanol phases with each other for at least 24 hours before the experiment to establish equilibrium and prevent dissolution during the test [1].
  • Loading: Carefully add the octanol phase (containing the test substance) over the aqueous phase in the vessel to minimize initial mixing.
  • Stirring: Initiate stirring at a very low speed, just enough to create a slight dimple on the surface of the aqueous phase. The goal is to renew the interface without creating droplets or turbulence.
  • Equilibration: Allow the system to stir gently for an extended period (up to several days) until partitioning equilibrium is reached.
  • Sampling: After stopping the stirrer, allow phases to separate completely. Sample from the middle of each phase using a large-bore syringe or pipette to avoid disturbing the interface or the opposite phase.
Protocol 2: Zone Fluidics with Segmented Flow for Automated log KOW Determination

This automated, miniaturized flow technique reduces emulsion issues by using short, segmented fluid zones and a vertical orientation for easy separation [3].

  • System Setup: The system consists of a syringe pump, a selection valve, and a vertically aligned holding column. Use glass or other inert, hydrophilic tubing (e.g., PTFE) to prevent adsorption of the analyte or the organic solvent [3].
  • Zone Metering: Precisely meter a sequence of small, discrete zones (on the order of microliters) into the holding column. A typical sequence is: Air Segment -> Aqueous Drug Solution -> Air Segment -> Octanol Segment -> Air Segment -> Aqueous Buffer Segment -> Air Segment.
  • Mixing and Equilibration: The stacked zones are oscillated back and forth within the vertically held column. The Taylor flow pattern created at the liquid-liquid interfaces, combined with the segmenting air bubbles, enables highly efficient mass transfer, achieving equilibrium in a short time [3].
  • Phase Separation and Analysis: After mixing, the flow is stopped. Due to the vertical orientation and density difference, the octanol and aqueous phases rapidly and cleanly separate into two distinct zones, with the lighter octanol on top [3]. The absorbance of one phase can then be measured directly by moving the zone past a flow-through detector.

Experimental Workflow Diagram

The following diagram visualizes the decision-making process for troubleshooting emulsion formation during octanol-water partitioning.

emulsion_troubleshooting start Start: Emulsion Formation m1 Check Agitation Method start->m1 m2 Switch to Slow-Stirring or Zone Fluidics m1->m2 Shake-flask in use c1 Verify Solute Concentration is < 0.01 mol/L m1->c1 Method is gentle sep Emulsion Persists? Try Centrifugation or Vertical Separation m2->sep s1 Check Solvent Purity and Pre-Saturation c1->s1 Concentration is OK s2 Use High-Purity Solvents and Pre-Saturate Phases s1->s2 Impurities suspected or not pre-saturated s2->sep Proceed to separation

References

Technical Insights: n-Octanol as a Process Solvent

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key findings on the properties and applications of n-octanol from recent research, which can inform troubleshooting and process design.

Aspect Key Finding Relevance to Purity & Synthesis
Solvent Properties Low toxicity, low corrosivity, low volatility, and low water miscibility under high-acidity conditions [1]. A safer, industrial-friendly solvent choice that can reduce the formation of impurities and simplify downstream processing.
Separation Science Used as a solvent for efficient separation of chemically similar metal ions (e.g., Am/Eu) in nuclear waste reprocessing [1]. Demonstrates potential for high-selectivity separations, a principle that can be applied to purify target organic compounds from reaction mixtures.
Crystallization Serves as a solvent for classical, molecule-by-molecule crystal growth, as demonstrated with theophylline [2]. Enables precise control over crystal morphology and purity. This growth mode also allows crystals to regrow and heal from defects [2].
Ligand Design Ligand solubility in n-octanol can be modulated by altering alkyl chain architecture (e.g., branching, cycloalkyl groups) [1]. Provides a strategy for designing additives or extractants that are highly soluble in n-octanol for more efficient purification processes.

Detailed Experimental Context

To help your users understand the foundational principles, here is more detail on the key studies:

  • Controlled Crystallization in n-Octanol: Research on growing anhydrous theophylline crystals in n-octanol confirmed a classical growth mechanism, where molecules add directly from the solution to the crystal lattice one by one [2]. This mode of growth allows for exceptional control. By carefully adjusting the supersaturation level of the solution, researchers could dictate whether the crystals formed as needle-like ribbons or flat two-dimensional sheets. Furthermore, crystals grown this way demonstrated the ability to regrow and heal after intentional defects were introduced, a valuable property for ensuring crystal integrity [2].

  • Ligand Design for n-Octanol Systems: A study focused on separating americium from europium highlighted how molecular design affects performance in n-octanol [1]. It was found that a ligand modified with a cyclohexyl group showed superior separation performance and complex stability compared to those with linear alkyl chains. This was attributed to the ligand's architecture, which reduced unfavorable aggregation and improved solubility in n-octanol. The general principle is that modifying the branching and rigidity of alkyl chains in a molecule can optimize its solubility and function in an n-octanol medium [1].

Analytical Methodology: Retention Time Prediction

For a support center, it is also useful to include advanced analytical techniques. A study developed a method to accurately predict retention times in Liquid Chromatography (LC) across different instrument setups [3]. This involves using a set of 35 calibrant molecules to build a projection model.

The workflow can be summarized as follows, which may be useful for researchers developing in-house purity analysis methods for 3-octanol and its synthetic intermediates.

Start Start: Public Dataset (Input CM) Calibrants Select 35 Calibrant Molecules Start->Calibrants Experimental RTs Model Train Projection Model Calibrants->Model Predict Predict RTs for New Method Model->Predict NewMethod New Lab Method (Output CM) NewMethod->Model Experimental RTs of Calibrants End Use Harmonized RT Data Predict->End Calibrated RTs

Troubleshooting and FAQ Guidance

Based on the gathered information, here are some potential FAQs and troubleshooting tips you could develop further for your support center:

  • FAQ: Why is n-octanol recommended as a solvent for certain crystallization processes?

    • Answer: n-octanol is favored for its low toxicity, low volatility, and ability to support a classical molecule-by-molecule growth mechanism. This leads to better control over crystal habit and higher final purity [2] [1].
  • Troubleshooting Tip: If a purification ligand has low efficiency in n-octanol...

    • Consider: Modifying the ligand's structure. Introducing branched or cycloalkyl chains can improve solubility in n-octanol and reduce unwanted aggregation, thereby enhancing separation performance [1].
  • Troubleshooting Tip: If crystal morphology is inconsistent...

    • Investigate: The degree of supersaturation. In classical growth within solvents like n-octanol, supersaturation is a critical lever for controlling crystal shape, enabling a transition from needles to flat sheets [2].

References

optimizing 3-octanol catalytic performance DODH

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the role of 3-octanol in the DODH reaction? this compound serves a dual purpose in the DODH reaction. It acts primarily as a sacrificial reductant, undergoing dehydrogenation to 3-octanone. This reduction is essential for the metal catalyst's redox cycle. Secondly, due to the volumes used, it commonly also serves as the reaction solvent [1] [2].

  • FAQ 2: Why is my catalyst losing activity over time? Catalyst deactivation is a common challenge. The main causes can be categorized as follows [3] [4]:

    • Chemical Poisoning: Strong chemisorption of impurities (e.g., sulfur compounds) on the active sites.
    • Thermal Degradation (Sintering): High temperatures can cause agglomeration of active metal particles, reducing the catalytic surface area.
    • Coking/Fouling: Deposition of carbonaceous material (coke) or other solids blocks access to active sites.
    • Mechanical Issues: Physical damage to the catalyst, such as crushing or attrition, can increase pressure drop and cause flow channeling.
  • FAQ 3: Besides Rhenium, what other catalysts can be used with this compound? While Rhenium-based catalysts are the most common and effective, research into more Earth-abundant alternatives is ongoing. One promising class of catalysts is Keggin-type polyoxometalates (POMs), particularly those based on Molybdenum (Mo) and Tungsten (W). For example, tetrabutylammonium phosphomolybdate (TBAPMo) has shown good performance in model DODH reactions [1] [5].

Troubleshooting Guide

Symptom Possible Causes Recommended Actions

| Low Conversion | 1. Catalyst poisoning (e.g., by sulfur) [3] 2. Catalyst sintering due to excessive temperature [3] [4] 3. Incorrect catalyst pre-conditioning or reduction [4] | 1. Implement stricter feed purification (e.g., use guard beds) [3] 2. Verify and lower reaction temperature; ensure no local hot spots exist [4] 3. Review and strictly follow catalyst activation protocol [4] | | Low Selectivity to Target Olefin | 1. Reaction temperature too high or too low [2] 2. Over-reduction of the catalyst or product [6] 3. Catalyst degradation or formation of inactive species [2] | 1. Optimize temperature for specific substrate (e.g., 135°C vs. 170°C can impact yield) [2] 2. Check stoichiometry of the reductant (this compound); avoid strong reductants like H₂ if over-reduction occurs [2] 3. Test a fresh batch of catalyst to rule out decomposition. | | Pressure Drop Increase | 1. Mechanical crushing of catalyst pellets [3] 2. Fines from poor catalyst loading [4] 3. Channeling or coking plugging reactor voids [4] | 1. Inspect catalyst for physical integrity; check for excessive pressure surges during operation [3] 2. Reload reactor with care to minimize fines generation [4] 3. Monitor for temperature variations across the catalyst bed, a sign of channeling [4] | | Pressure Drop Decrease | 1. Severe channeling due to poor initial catalyst loading creating voids [4] | 1. Confirm by checking for large radial temperature variations (>6-10°C) across the bed [4]. | | Erratic Temperature Profile (Hot Spots) | 1. Maldistribution of reactant flow [4] 2. Localized exothermic runaway reactions [4] 3. Blocked flow distributor [4] | 1. Verify the integrity and design of inlet distributors [4] 2. Reduce feed rate or dilute feed to manage heat release 3. Inspect and clean inlet filters and distributors. |

Catalyst Performance Data

The table below summarizes quantitative performance data for different catalysts with this compound as the reductant and solvent, based on model DODH reactions.

Table: Catalyst Performance in DODH with this compound [1] [2]

Catalyst Substrate Product Temperature & Time Conversion Yield Notes
CpttReO₃ (2 mol%) 1,2-Octanediol 1-Octene 135°C, 15 h >99% 93% Under N₂ atmosphere [2]
CpttReO₃ (2 mol%) 1,2-Octanediol 1-Octene 170°C, 2 h >99% 81% Higher temp, shorter time, lower yield [2]
CpttReO₃ (2 mol%) 1,2-Octanediol 1-Octene 135°C, 15 h 76% 68% Reaction performed in air [2]
CpttReO₃ (2 mol%) Glycerol Allyl Alcohol 135°C, 15 h 93% 99% Excellent for biomass-derived polyol [2]
TBAPMo 1,2-Hexanediol Hexene Not Specified Not Specified 52% Non-noble metal alternative [1]
TBAPW 1,2-Hexanediol Hexene Not Specified 45% 20% Poor performance; demonstrates metal dependency [1]

Standard Experimental Protocol

This protocol outlines a standard procedure for a homogeneous DODH reaction using this compound, based on methodologies described in the literature [1] [2].

DODH of 1,2-Octanediol to 1-Octene

  • Objective: To catalytically convert 1,2-octanediol into 1-octene using CpttReO₃ as a catalyst and this compound as the reductant and solvent.
  • Materials:
    • Catalyst: CpttReO₃ (0.01 mmol, 2 mol%)
    • Substrate: 1,2-octanediol (0.5 mmol)
    • Reductant/Solvent: this compound (0.5 mL)
    • Internal Standard: Mesitylene (0.5 mmol) for GC or NMR analysis
    • Equipment: Schlenk flask or sealed reaction tube, heating block, magnetic stirrer, setup for inert atmosphere (N₂ or Ar).
  • Procedure:
    • Setup: Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), charge the reaction vessel with 1,2-octanediol, the CpttReO₃ catalyst, mesitylene (internal standard), and this compound.
    • Reaction: Seal the vessel and place it in a pre-heated oil bath or heating block at 135°C with vigorous stirring.
    • Monitoring: Let the reaction proceed for 15 hours.
    • Quenching & Analysis: After 15 hours, carefully cool the reaction mixture to room temperature. Analyze the mixture directly by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine conversion and product yield using the internal standard for quantification.
  • Key Parameters:
    • Atmosphere: The reaction should be conducted under an inert nitrogen (N₂) atmosphere for optimal yield. Performing the reaction in air can lead to significantly lower yields [2].
    • Temperature: 135°C is an effective temperature for many substrates. Note that increasing the temperature to 170°C, while shortening the reaction time, can sometimes lead to a lower yield of the desired olefin [2].

DODH Reaction Workflow

The following diagram illustrates the general catalytic cycle and experimental workflow for the DODH reaction using this compound.

References

3-octanol storage stability and handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Physical Data

The table below summarizes the fundamental properties of 3-octanol (CAS Registry Number: 589-98-0) for easy reference [1] [2].

Property Value / Description
Chemical Name This compound [1]
Synonyms Octan-3-ol; Ethyl n-amyl carbinol [1] [2]
Molecular Formula C₈H₁₈O [1]
Molecular Weight 130.23 [1]
Boiling Point 174 - 176 °C [2]
Flash Point 68 - 69 °C (approx. 154-157 °F) [1] [2]
Vapor Pressure ~0.0627 mm Hg @ 20 °C [1]
Specific Gravity 0.818 - 0.820 g/mL @ 25 °C [1] [2]
Odor Description Creamy, mushroom, musty, earthy, minty, waxy [2]

Handling, Storage & Safety Guidelines

For safe laboratory use, please adhere to the following protocols based on the safety data available.

Storage Conditions

  • Temperature: Store in a cool, well-ventilated area. It is recommended to keep the container tightly sealed at a temperature of 2-8°C [3].
  • Incompatibilities: Keep away from strong acids, strong alkalis, and strong oxidizing or reducing agents [3].
  • General: Keep the container tightly closed and away from direct sunlight and all sources of ignition [3].

Safe Handling Procedures

  • Personal Protective Equipment (PPE): Use safety goggles or eyeshields, protective gloves, and impervious clothing. A suitable respirator is advised, especially if adequate ventilation is not guaranteed [2] [3].
  • Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure accessible safety showers and eye-wash stations are available [3].
  • Handling Precautions: Avoid inhalation of vapors, mist, or dust. Avoid contact with eyes and skin. Avoid the formation of dust and aerosols [3].

First Aid Measures

  • Inhalation: Immediately relocate the affected person to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR) by a trained individual, avoiding mouth-to-mouth contact. Seek immediate medical attention [3].
  • Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and consult a physician [3].
  • Eye Contact: Immediately flush eyes with large amounts of water for several minutes, holding the eyelids open to ensure adequate flushing. Remove contact lenses if present and easy to do. Promptly call a physician [3].
  • Ingestion: Wash out the mouth with water, but only if the person is conscious. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention [3].

Stability, Hazards & Disposal

Stability and Reactivity

  • Stability: The substance is stable under recommended storage conditions [3].
  • Hazardous Decomposition: Under fire conditions, it may decompose and emit toxic and irritant fumes [3].

Hazard Classification

  • According to the Sigma-Aldrich safety data sheet, this compound is classified as an Eye Irritant (Category 2) and is a Combustible Liquid [2]. Another safety data sheet states it is "Not a hazardous substance or mixture," though it still recommends standard laboratory precautions [3].

Waste Disposal

  • Dispose of the substance and contaminated packaging in accordance with all applicable country, federal, state, and local regulations. Clean up any spillages safely and as soon as possible to prevent environmental release [3].

Experimental & Regulatory Context

Toxicological Assessment A 2021 RIFM (Research Institute for Fragrance Materials) safety assessment concluded that the existing information supports the use of this compound in fragrance materials. The assessment noted that this compound does not present a concern for genotoxicity [1]. However, one toxicology report states that "the toxicological effects of this product have not been thoroughly studied" [3]. Therefore, treating it with caution is prudent.

Regulatory Status this compound is compliant with several regulatory standards, including EU Regulation 1334/2008 & 178/2002, FCC, and FDA 21 CFR 172.515, indicating it is approved for use in flavors and fragrances [2]. A REACH dossier is available for the substance [1].

Experimental Application In research, this compound is commonly used as an odorant in behavioral studies. For instance, it has been used in experiments with Drosophila melanogaster (fruit flies) to study olfactory aversive memory and learning, typically diluted in mineral oil [4].

FAQ & Troubleshooting Guide

Q: What is the first thing I should do if this compound is spilled? A: Immediately put on appropriate personal protective equipment (PPE). Absorb the spill with a finely-powdered liquid-binding material like diatomite. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of all contaminated material as chemical waste according to your institution's regulations [3].

Q: I need to use this compound for an experiment outside a fume hood. Is this safe? A: It is not recommended. You should ensure adequate ventilation, which typically means using a fume hood. If this is not possible, you must wear a suitable respirator to avoid inhaling vapors [3].

Q: How should I store this compound for long-term stability? A: For best stability, keep the container tightly sealed in a cool (ideally between 2-8°C), well-ventilated area, away from direct sunlight, heat, and ignition sources [3].

Q: Is this compound flammable? A: Yes, it is a combustible liquid with a flash point around 68°C (154°F). Keep it away from heat, sparks, open flames, and hot surfaces [1] [2].

Experimental Workflow for Safe Handling

The diagram below outlines a logical workflow for the safe handling and storage of this compound in the lab.

Start Start: Plan Experiment PPE Don Appropriate PPE: Safety Goggles, Gloves, Lab Coat Start->PPE CheckVent Move to Fume Hood or Ensure Good Ventilation PPE->CheckVent InspectContainer Inspect Container for Damage CheckVent->InspectContainer Use Use this compound as per Experimental Protocol InspectContainer->Use Reseal Reseal Container Tightly Use->Reseal Waste Dispose of Waste & Contaminated Materials Properly Use->Waste After use Spill SPILL OCCURS Use->Spill Accident ReturnStorage Return to Cool Storage (2-8°C), Away from Ignition Reseal->ReturnStorage SpillResp Spill Response: 1. Wear Enhanced PPE 2. Contain Spill 3. Absorb with Diatomite 4. Clean with Alcohol 5. Dispose as Hazardous Waste Spill->SpillResp SpillResp->Waste

References

Troubleshooting Guide: Minimizing 3-Octanol Isomerization Side Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Factor Mechanism/Effect Recommended Mitigation Strategy
Reaction Temperature Higher temperatures accelerate undesired side reactions like dehydration and olefin isomerization [1]. Use lower temperatures (e.g., 125°C) to improve selectivity for desired products [1].
Catalyst Acidity & Type Strong Brønsted acids promote dehydration to olefins, which can further isomerize [1] [2]. Combination of Lewis acid (e.g., CuBr₂) and Brønsted acid (e.g., heteropolyacids) can favor elimination over substitution [1]. Employ milder acid catalysts or bifunctional catalysts (metal + acid site). In ionic liquid systems, combination of H₄SiW₁₂O₄₀ and CuBr₂ favored olefin formation over ether [1].
Solvent System Polarity and ionic environment influence reaction pathway. NBu₄Br ionic liquid increased selectivity for olefin formation over ether formation [1]. Utilize ionic liquid solvents like NBu₄Br to direct reaction towards desired selectivity [1].
Hydrogen Pressure In bifunctional catalytic systems, hydrogen pressure activates metal sites for hydrogenation, reducing olefin concentration and preventing secondary reactions [3]. Apply hydrogen pressure (e.g., 40 bar) in systems with hydrogenation catalysts (e.g., Pt) to improve selectivity for branched isomers [3].
Catalyst Composition (Zeolites) Pore size and shape constrain product formation. Medium-pore zeolites (e.g., ZSM-5) favor mono-branched isomers; large-pore zeolites allow multi-branched isomers [2]. Select a zeolite catalyst with a pore structure that selectively produces the desired isomer and limits further rearrangement [2].

Detailed Experimental Protocols

Here are methodologies from the research that you can adapt for testing and optimizing 3-octanol reactions.

Protocol 1: Dehydration in Ionic Liquid Solvent

This protocol, adapted from a study on 1-octanol, uses a halide-based ionic liquid to favor olefin formation over etherification [1].

  • Reaction Setup: Perform reactions in a sealed vessel under an inert atmosphere.
  • Catalyst System: Use 5 mol% H₄SiW₁₂O₄₀ (Brønsted acid) and 5 mol% CuBr₂ (Lewis acid) [1].
  • Solvent System: Use tetrabutylammonium bromide (NBu₄Br, 1.00 g) as the ionic liquid with a small amount of p-xylene (0.10 mL) as a co-solvent [1].
  • Reaction Conditions: Heat the mixture at 125°C for 48 hours [1].
  • Analysis: Monitor product distribution by calibrated gas chromatography (GC) [1].
Protocol 2: Isomerization with a Bifunctional SCILL Catalyst

This approach uses a Solid Catalyst with an Ionic Liquid Layer (SCILL) for enhanced selectivity under hydrogen pressure, demonstrated for n-octane isomerization [3].

  • Catalyst: Use a bifunctional SCILL catalyst comprising platinum on silica coated with a thin film of an acidic chloroaluminate ionic liquid [3].
  • Reaction Mode: Conduct the reaction in slurry phase [3].
  • Reaction Conditions: Use mild temperature (e.g., 393 K / 120°C) and high hydrogen pressure (e.g., 40 bar) [3].
  • Analysis: The system achieved 73.7% n-octane conversion with high selectivity to iso-octanes after 4 hours [3].

FAQs for Researchers

Q1: Why does my reaction with this compound produce a mixture of olefin isomers instead of the desired product? This is likely due to the dehydration of the alcohol followed by double bond migration. The secondary carbocation intermediate from this compound can rearrange. Using a catalytic system that operates through an alkyl halide intermediate instead of a free carbocation can help. Studies show that high concentrations of halide salts can enable this pathway, leading to more controlled product distributions [1].

Q2: How can I steer the reaction towards a specific isomer and avoid others? Catalyst pore architecture is critical. Shape selectivity in zeolite catalysts can restrict the formation of bulky, undesired isomers. For instance, medium-pore zeolites like ZSM-5 favor mono-branched isomers, while large-pore zeolites can produce multi-branched isomers [2]. Selecting a zeolite with the appropriate pore size can inherently limit side products.

Q3: My catalyst deactivates quickly. How can I improve its stability? Catalyst deactivation often occurs due to coking. Using hierarchical zeolites with improved mass transport properties can help reduce coke formation and extend catalyst lifespan [2]. Furthermore, in bifunctional systems, the hydrogenation component (like Pt) helps keep the catalyst surface clean by hydrogenating coke precursors [3].

Workflow for Troubleshooting Isomerization Reactions

The following diagram outlines a systematic approach to diagnosing and resolving issues with this compound isomerization, based on the factors discussed.

Start Problem: Unwanted Isomerization Step1 Check Reaction Temperature Start->Step1 Guide1 High T may cause side reactions. Consider lowering to ~125°C. Step1->Guide1 Step2 Analyze Catalyst System Guide2 Strong acids promote dehydration. Test milder or bifunctional catalysts. Step2->Guide2 Step3 Evaluate Solvent Environment Guide3 Solvent polarity influences pathway. Test ionic liquids like NBu₄Br. Step3->Guide3 Step4 Assess Hydrogen Pressure Guide4 H₂ pressure can suppress olefin side reactions in metal/acid systems. Step4->Guide4 Step5 Verify Catalyst Pore Selectivity Guide5 Pore size controls isomer shape. Select zeolite for target product. Step5->Guide5 Guide1->Step2 Guide2->Step3 Guide3->Step4 Guide4->Step5

References

controlling 3-octanol concentration in flavor blends

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 3-Octanol in Flavor Analysis

This compound is an alcohol known for its fresh, mushroom-like, and herbaceous aroma [1]. In a technical context, it is frequently used as an internal standard in analytical chemistry. This means it is added in a known, consistent quantity to a sample to correct for variations during sample preparation and instrument analysis, thereby improving the accuracy of data for other volatile compounds [2].

Standardized Analytical Protocol

The following table summarizes the optimized method for extracting and analyzing this compound and other volatile compounds, based on a study of soy sauce flavor profiles [2].

Parameter Specification
Application Analysis of volatile flavor compounds in liquid food matrices
Internal Standard This compound (1 µg/mL in the final sample) [2]
Extraction Method Headspace Solid-Phase Microextraction (HS-SPME)
SPME Fiber 85 µm Polyacrylate (PA) [2]
Sample Volume 2 mL [2]
Sample Vial 20 mL [2]
Salt Addition 25% (w/v) NaCl [2]
Equilibration Time 10 minutes [2]
Extraction Time 30 minutes [2]
Extraction Temperature 45 °C [2]
GC-MS Column Agilent HP-INNOWAX (30 m × 0.25 mm × 0.25 µm) [2]
Carrier Gas Helium at 0.8 mL/min [2]

The workflow for this analytical method can be visualized as follows:

G Start Sample Preparation A Add Internal Standard (this compound) Start->A B Add Salt (NaCl) and Equilibrate A->B C HS-SPME Extraction B->C D GC-MS Separation & Analysis C->D End Data Acquisition & Quantification D->End

Troubleshooting Common Experimental Issues

Here are some frequently encountered problems and their solutions, framed in a Q&A format for your support center.

Q1: Why is my recovery of this compound inconsistent between runs?

  • A1: Inconsistent recovery is often related to the SPME step. Ensure the extraction time and temperature are strictly controlled as per the protocol. Verify that the SPME fiber is not damaged and is properly conditioned before use. Also, confirm that the sample vial is sealed correctly to prevent volatile loss [2].

Q2: What should I do if the peak shape for this compound is poor on the chromatogram?

  • A2: A poor peak shape can indicate issues with the GC-MS system. First, check the GC inlet liner and column; a contaminated liner or an aged column can cause peak tailing. Second, ensure the GC method uses an appropriate splitless injection mode and that the oven temperature program is correctly optimized to resolve this compound from other compounds in the sample [2].

Q3: How can I improve the sensitivity of my method for trace-level compounds?

  • A3: The choice of SPME fiber coating is critical. While the protocol recommends an 85 µm PA fiber for this specific application [2], other coatings like PDMS/DVB or DVB/CAR/PDMS might offer better adsorption for different classes of volatiles [3]. Perform a fiber selection experiment to identify the best coating for your specific flavor profile. Increasing the sample volume or ionic strength (salt content) can also enhance sensitivity for some compounds [2].

Q4: My quantitative results are variable even with the internal standard. What could be wrong?

  • A4: This suggests a problem with the internal standardization itself. Confirm that the This compound solution is prepared accurately and is stable. Ensure it is thoroughly mixed with the sample so that the partitioning between the sample and headspace is reproducible. Also, verify that the concentration of the internal standard is within a linear response range of the detector and is not saturating the signal [2].

References

Experimental Contexts Involving 3-Octanol

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key protocols where 3-octanol is used, which may offer insights into handling and reaction conditions.

Reaction Type Role of this compound Typical Conditions Key Factors
Deoxydehydration (DODH) [1] [2] Reducing agent (sacrificial solvent) Heated with diol (e.g., erythritol, sorbitol) and a catalyst (e.g., CH3ReO3, Re2(CO)10) at 165-200 °C [1]. Catalyst activity, selection of reductant, reaction temperature, and acid additives [1].
Ru-catalyzed DODH [2] Not a reactant; the study uses hydrazine as a reductant. Ruthenium-PNP complex catalyst, hydrazine, K3PO4 base, 70-100 °C [2]. Catalyst design, mild temperature, and use of alternative reductants [2].

Troubleshooting Guide for Low Yield Problems

While not specific to this compound synthesis, the general principles of optimizing chemical reactions apply. The following workflow outlines a logical approach to diagnosing and resolving low yield problems.

Start Low Yield Problem Step1 Confirm Reaction Monitoring and Product Identification Start->Step1 Step2 Review Reaction Parameters Start->Step2 Step3 Assess Purity of Starting Materials Start->Step3 Step4 Evaluate Workup and Isolation Procedure Start->Step4 Success Yield Improved Step1->Success Method validated Sub1 Sub-process: Parameter Optimization Step2->Sub1 Adjust and test Step3->Success Materials purified Step4->Success Procedure improved Opt1 Temperature (Too Low/High?) Sub1->Opt1 Opt2 Reaction Time (Too Short/Long?) Sub1->Opt2 Opt3 Catalyst Loading/ Activity Sub1->Opt3 Opt4 Stoichiometry and Concentration Sub1->Opt4 Opt1->Success Opt2->Success Opt3->Success Opt4->Success

Frequently Asked Questions

  • What are the best methods to measure and characterize this compound yield? For accurate quantification, Gas Chromatography (GC) is a standard and reliable method. Furthermore, the n-octanol/water partition coefficient (Log P) is a critical parameter for understanding a compound's lipophilicity. This can be determined experimentally using methods like the OECD-approved HPLC method [3] or calculated through Quantitative Structure-Property Relationship (QSPR) models [4]. These methods are essential for confirming the identity and purity of your product.

  • Why is this compound used as a solvent in some high-temperature reactions? this compound is often employed as a reducing agent (or sacrificial hydrogen donor) in reactions like Deoxydehydration (DODH) [1]. Its secondary alcohol structure allows it to be oxidized to 3-octanone, thereby facilitating the reduction of other molecules in the reaction system. Its relatively high boiling point makes it suitable for reactions conducted at elevated temperatures.

  • Are there greener alternatives to using this compound as a reductant? Yes, research is moving towards more sustainable processes. For example, the Ru-catalyzed DODH reaction uses hydrazine as a reductant, which produces only nitrogen, hydrogen, and water as byproducts and operates under milder conditions [2]. In some cases, formic acid has also been investigated as an alternative deoxygenation agent [1].

Suggested Next Steps

  • Consult Specialized Databases: Search platforms like SciFinder or Reaxys using the specific reaction name or the CAS number for this compound (589-98-0) to find detailed synthetic procedures and reported yields.
  • Refine Your Search: Use more precise terms such as "synthesis of this compound low yield" or "optimization of [Your Reaction Name]" in your future searches.
  • Analyze Byproducts: If possible, identify any side products or unreacted starting materials. This information is often the key to understanding what is diverting the reaction pathway and causing low yield.

References

Understanding 3-Octanol Volatility & Application Methods

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge is delivering this volatile compound effectively. A primary method is non-contact fumigation or exposure, where 3-octanol volatilizes in a shared headspace to exert its effect on the target [1] [2] [3].

The table below summarizes key application methods and parameters from recent studies:

Application Method Target System This compound Source Dosage / Concentration Key Findings on Volatility Control
Non-contact Fumigation [3] Postharvest fruit (in vivo) Pure compound on filter paper 5-15 μL/L in container headspace Higher concentration (15 μL/L) showed complete inhibition of fungal growth.
Fungi Bed (FB) Volatiles [1] [2] Rice seedlings Waste mushroom fungus beds (Shiitake) 15g, 30g, 60g of FBs Biomass increased by 67.4%; effects were dose-dependent.
Gas-Permeable Film Barrier [1] [2] Rice seedlings FBs covered with polymer film N/A (Physical barrier) Gas-permeable film maintained biostimulatory effects while containing solid substrate.

Experimental Protocols for Volatility Application

Protocol 1: Non-contact Fumigation for Antifungal Activity

This protocol is adapted from studies on controlling gray mold (Botrytis cinerea) on postharvest fruit [3].

  • Key Materials:
    • This compound: Purity ≥98% [3].
    • Containers: A sealed container (e.g., a desiccator) large enough to hold samples.
    • Volatilization Source: Sterile filter paper.
  • Procedure:
    • Prepare Pathogen and Host: Inoculate fruit (e.g., grapes, strawberries) with a spore suspension of B. cinerea.
    • Apply this compound: Pipette a specific volume of pure this compound onto a piece of sterile filter paper. Suspend or place the filter paper inside the sealed container, ensuring no direct contact with the fruit.
    • Fumigation: Seal the container and incubate at the appropriate temperature (e.g., 22°C). The this compound will naturally volatilize and fill the headspace.
    • Assessment: After several days, measure the lesion diameter on the fruit and calculate the disease inhibition rate.
Protocol 2: Utilizing Fungal Volatiles via Mushroom Fungi Beds

This method uses spent mushroom substrate as a sustainable source of this compound and other growth-promoting volatiles [1] [2].

  • Key Materials:
    • Mushroom Fungi Beds (FBs): Spent substrate from shiitake (Lentinula edodes) cultivation [2].
    • Gas-Permeable Film: Optional polymer film to contain the solid FBs while allowing volatiles to pass through [1] [2].
    • Plant Material: Rice seeds (Oryza sativa L.) [2].
  • Procedure:
    • Setup: Place a specific quantity of FBs (e.g., 30 g) in a container with a separate compartment or use gas-permeable film to create a physical barrier.
    • Plant Exposure: Grow rice seedlings in the same container, ensuring the plants are exposed to the headspace without physical contact with the FBs.
    • Growth Conditions: Maintain plants under controlled light and temperature (e.g., 13h light/11h dark, 27°C/23°C) [2].
    • Assessment: After a set period (e.g., 14 days), measure plant biomass, shoot length, and root development.

Troubleshooting Common Issues

  • Issue: Inconsistent or Weak Biological Effects
    • Possible Cause: Low or inconsistent concentration of volatile this compound in the headspace.
    • Solution: Ensure containers are perfectly sealed to prevent leakage. For pure compound applications, increase the dosage within the tested range (5-15 μL/L). For FBs, use a larger quantity or ensure the substrate is from a mature, high-yield source [1] [3].
  • Issue: Contamination of Samples
    • Possible Cause: Direct contact between the volatile source (liquid this compound or FBs) and the target (fruit or plants).
    • Solution: Use a divided container or a platform to physically separate the volatile source from the target organism. The use of gas-permeable film is an effective way to prevent contact while allowing gaseous exchange [1] [2].
  • Issue: Difficulty Quantifying Volatile Concentrations
    • Possible Cause: Lack of real-time monitoring equipment.
    • Solution: Use analytical methods like Headspace Solid-Phase Microextraction Gas Chromatography Time-of-Flight Mass Spectrometry (HS-SPME-GC-TOF-MS) to quantify the volatile compounds in the headspace [1] [4]. This is crucial for standardizing protocols.

Experimental Workflow Diagram

The following diagram outlines the decision-making process for setting up a 3-ooctanol volatility experiment.

G start Define Experiment Goal method_decision Select Primary Application Method start->method_decision fumigation Non-contact Fumigation (Pure Compound) method_decision->fumigation fungi_bed Fungal Volatiles (Mushroom Fungi Beds) method_decision->fungi_bed protocol_fum Protocol: Antifungal Assay - Seal container with filter paper source - No direct contact with target - Dosage: 5-15 µL/L [3] fumigation->protocol_fum protocol_fb Protocol: Plant Biostimulant - Use spent mushroom substrate - Separate with gas-permeable film - Dosage: 15-60 g FBs [1] [2] fungi_bed->protocol_fb analysis Analysis & Troubleshooting - Measure biological effect - Check for contamination - Use HS-SPME-GC-MS for quantification [1] [4] protocol_fum->analysis protocol_fb->analysis

References

troubleshooting 3-octanol analytical measurement

Author: Smolecule Technical Support Team. Date: February 2026

3-Octanol Basic Properties & Handling

This table consolidates key physicochemical data for this compound, which is crucial for method development and troubleshooting [1] [2].

Property Value / Description
CAS Registry Number 589-98-0 [2]
Synonyms Ethyl pentyl carbinol, Octan-3-ol [1] [2]
Molecular Formula C₈H₁₈O [2]
Molecular Weight 130.23 g/mol [2]
Boiling Point 174–176 °C [1]
Flash Point 68 °C (154.4 °F) [1]
Density 0.818 g/mL at 25 °C [1]
Refractive Index n20/D 1.426 [1]
Log KOW 2.73 [2]
Vapor Pressure 0.0627 mm Hg @ 20 °C [2]
Water Solubility 1379 mg/L [2]
Suitable Techniques HPLC, Gas Chromatography (GC) [1]

Handling and Safety: this compound is classified as a combustible liquid and as an eye irritant [1]. Always consult the relevant Safety Data Sheet (SDS) before use.

Experimental Protocol: HS-SPME-GC-MS for Volatiles

This detailed methodology is adapted from a study analyzing volatile organic compounds in mushrooms, which used this compound as a standard [3]. It serves as a robust reference for your own method development.

f cluster_1 Sample Preparation (3 g in 20 mL vial) cluster_2 SPME Parameters cluster_3 GC-MS Conditions A Sample Preparation B SPME Extraction A->B A1 Chop fresh sample A->A1 C GC-MS Analysis B->C B1 Fiber: 65 μm PDMS/DVB B->B1 D Data Processing C->D C1 Column: e.g., SLB-5ms, 30 m × 0.25 mm I.D., 0.25 μm df C->C1 A2 Add 10 mL white mineral oil (to standardize matrix) A1->A2 B2 Incubation: 10 min at 50°C B1->B2 B3 Extraction: 30 min at 50°C B2->B3 B4 Desorption: 1 min at 250°C (in GC injector, splitless) B3->B4 C2 Oven Program: 40°C to 250°C at 5°C/min, hold 5 min C1->C2 C3 Carrier Gas: Helium, 30.0 cm/s C2->C3 C4 MS Interface: 250°C Ion Source: 200°C Mass Range: 40–350 m/z C3->C4

Calibration via Standard Addition

For accurate quantification, the source study used the standard addition method to account for matrix effects [3]. Here is the procedure:

  • Prepare Stock Solution: Create a 100,000 ppm (10%) stock solution of this compound in white mineral oil.
  • Create Spiked Samples: Add known, varying volumes of the stock solution (or its serial dilutions) to separate vials containing identical, precise weights (e.g., 3 g) of your sample matrix.
  • Analyze and Plot: Analyze all spiked samples using the HS-SPME-GC-MS method. Plot the peak area of this compound against the amount added.
  • Determine Concentration: Extrapolate the calibration line to where it crosses the x-axis (negative value). The absolute value of this intercept gives the original concentration of this compound in the unspiked sample.

Frequently Asked Questions

What are common applications of this compound in analytical chemistry? this compound is widely used as a flavor and fragrance ingredient in cosmetics, personal care, and food products [1] [2]. In the lab, it is commonly used as a reference standard in gas chromatography-mass spectrometry (GC-MS) for identifying and quantifying compounds in natural products like herbs and mushrooms [1] [3]. It also sees use as a reducing agent in specialized chemical deoxygenation reactions [4].

How can I improve the accuracy of my this compound quantification? The search results highlight two critical factors for accurate measurement:

  • Use Standard Addition: For complex sample matrices, the standard addition method is highly recommended over external calibration, as it compensates for matrix effects that can alter the analytical signal [3].
  • Control Sample Matrix: Ensure the sample matrix is consistent. The referenced protocol used white mineral oil to achieve a uniform matrix for both samples and calibration standards [3].

Where can I find high-purity this compound for my work? this compound is available from numerous chemical suppliers as an analytical standard with a certified purity of ≥98.5% (GC) [1]. Be sure to note that these standards often have a limited shelf life, and you should always check the expiry date on the label [1].

References

3-octanol reaction byproduct identification and removal

Author: Smolecule Technical Support Team. Date: February 2026

Identifying 3-Octanol and Byproducts

Accurate identification is the first step in troubleshooting. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for this purpose.

The table below summarizes key identification data for this compound from the NIST database, which is essential for interpreting your GC-MS results [1].

Property Value / Description
Chemical Formula C₈H₁₈O [1]
Molecular Weight 130.2279 g/mol [1]
CAS Registry Number 589-98-0 [1]
Common Names n-Octan-3-ol, Ethylamylcarbinol [1]
Mass Spectrum Available in NIST Standard Reference Database 69 [1]

For complex mixtures, an untargeted metabolomics approach using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is highly effective. This method is excellent for volatile organic compounds like this compound.

Experimental Protocol: HS-SPME-GC-MS for Byproduct Screening [2] This protocol can be adapted for analyzing reaction mixtures.

  • Sample Preparation: Weigh 500 mg of a representative sample (or a diluted aliquot of your reaction mixture) into a 20 mL headspace vial. Add 2 mL of a saturated sodium chloride (NaCl) solution to reduce solubility and enhance the release of volatile compounds. For quantitative analysis, add an internal standard (e.g., 20 µL of 10 µg/mL 2-octanol or 3-hexanone solution) [2].
  • SPME Microextraction:
    • Condition the SPME fiber (e.g., 120 µm DVB/CWR/PDMS) at 250°C for 5 minutes before first use [2].
    • Agitate the headspace vial at 60°C for 5 minutes to allow the sample to reach equilibrium [2].
    • Expose the conditioned SPME fiber to the vial's headspace for 15 minutes to adsorb volatile compounds [2].
  • GC-MS Analysis:
    • Gas Chromatography: Inject the sample into a GC system with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) using helium as the carrier gas at a constant flow of 1.2 mL/min. Use a temperature program: start at 40°C for 3.5 min, ramp to 100°C at 10°C/min, then to 180°C at 7°C/min, and finally to 280°C at 25°C/min, holding for 5 min [2].
    • Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode at 70 eV. Set the ion source temperature to 230°C. Use scan mode for untargeted analysis of unknown byproducts [2].
  • Data Analysis: Identify compounds by comparing their mass spectra and retention indices against standard libraries (e.g., NIST). For semi-quantification, compare the peak area of the compound to the peak area of the internal standard [2].

This workflow for identifying and analyzing volatile compounds in a complex mixture can be visualized as follows:

Start Sample Preparation Step1 HS-SPME Extraction Start->Step1 Vial with internal standard Step2 GC Separation Step1->Step2 Thermal desorption Step3 MS Detection Step2->Step3 Separated compounds Step4 Data Analysis Step3->Step4 Mass spectrum End Compound Identified Step4->End Library matching

Removing this compound and Fatty Byproducts

If this compound or similar fatty acids/alcohols are undesirable byproducts, a cleanup step is necessary. Solid-Phase Extraction (SPE) is a highly effective method.

Comparison of SPE Cartridges for Fatty Compound Cleanup [3] Research on pesticide cleanup from fatty matrices provides excellent guidance on selecting SPE phases. The following table compares their performance:

SPE Cartridge Type Mechanism Effectiveness on Fatty Acids Pesticide Recovery (Example) Key Considerations
PSA (Primary Secondary Amine) Anion exchange; chelates fatty acids [3] Effective retentions [3] Good for most compounds; poor for acid-sensitive pesticides (e.g., chlorothalonil, captan) [3] Phase bleeding; poor lot-to-lot reproducibility for colorants [3]
SPD (Silica-based amino phase) Anion exchange [3] Good retentions [3] Good for most compounds; poor for acid-sensitive pesticides [3]
PRiME HLB Hydrophilic-Lipophilic Balance; removes fats via unknown mechanism [4] Effective fat removal [4] Good recoveries (50.4–118.6%) for 90 pesticides in complex aquatic products [4] Available as a standardized commercial product; sensitive for trace analysis (LOQs as low as 0.05 μg/kg) [4]

Experimental Protocol: SPE Cleanup for Fatty Byproducts [3] This protocol is based on methods used for fatty acid cleanup in pesticide analysis and can be adapted for your reaction mixture.

  • Sample Preparation: The sample should be in a non-polar or semi-polar solvent. The EN 12393 multi-pesticide residue method uses an ethyl acetate/cyclohexane (1:1) mixture, which is suitable for this application [3].
  • SPE Cartridge Conditioning: Condition the selected cartridge (e.g., PSA or PRiME HLB) with approximately 5-10 mL of the same solvent system used for sample preparation (e.g., ethyl acetate/cyclohexane) [3].
  • Sample Loading: Load your sample extract onto the conditioned cartridge.
  • Elution: Elute the desired product (while leaving fatty byproducts like this compound and fatty acids retained on the cartridge) using the same solvent. The volume should be optimized, but studies have shown effective elution of target analytes with 10 mL of ethyl acetate/cyclohexane (1:1) for a similar setup [3].
  • Analysis: Concentrate the eluate if necessary and analyze it (e.g., by GC-MS) to confirm the removal of byproducts.

The logical decision process for selecting and applying a cleanup method is shown below:

Start Reaction Mixture with Byproducts Step1 Prepare Sample in Non-Polar Solvent Start->Step1 Step2 Select SPE Cartridge Step1->Step2 Option1 PSA Cartridge (Anion Exchange) Step2->Option1 For fatty acids Option2 PRiME HLB Cartridge (Fat Removal) Step2->Option2 For general fats/lipids Step3 Condition & Load Sample Option1->Step3 Option2->Step3 Step4 Elute Desired Product Step3->Step4 End Cleaned Product for Analysis Step4->End

References

3-octanol and 1-octen-3-ol aroma profiles comparative

Author: Smolecule Technical Support Team. Date: February 2026

Aroma & Chemical Profile Comparison

The table below summarizes the core characteristics of these two compounds based on the information gathered.

Feature 1-Octen-3-ol 3-Octanol
IUPAC Name Oct-1-en-3-ol Octan-3-ol
Molecular Formula C₈H₁₆O [1] [2] C₈H₁₈O [3]
Molecular Weight 128.2120 g/mol [1] [2] 130.2279 g/mol [3]
Chemical Structure Unsaturated alcohol (contains a double bond) Saturated alcohol
Core Aroma Profile Mushroom-like [4], Earthy Green [4]
Common Names Matsutake alcohol, Mushroom alcohol [1] [2] n-Octan-3-ol, Ethylamylcarbinol [3]
Key Contexts Key aroma compound in mushrooms like Tricholoma matsutake and Flammulina filiformis [5] [4]. Also acts as a insect attractant/repellent [6]. Identified as a contributing volatile in the aroma profile of mushrooms such as Flammulina filiformis [4].
Stereochemistry Has (R)- and (S)- enantiomers with documented different biological activities [6] [7]. Information on stereochemical activity in aroma not available in search results.

Experimental Protocols for Aroma Analysis

The methodologies below, drawn from the search results, are standard for characterizing volatile aroma compounds and can be applied to analyze both 1-octen-3-ol and this compound.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a widely used technique for extracting, separating, and identifying volatile compounds from complex samples.

  • Sample Preparation: A sample (e.g., 1g of dry-cured ham or 5g of mushroom powder) is placed in a headspace vial. A saturated NaCl solution is often added to enhance the release of volatiles, along with internal standards for quantification [8] [4].
  • SPME Extraction: A fiber coated with a polymer (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the heated sample to adsorb volatile compounds. Typical conditions include:
    • Equilibration: 3-15 minutes at 50-80°C [5] [4].
    • Extraction: 40-60 minutes at 55-80°C [5] [8].
  • GC-MS Analysis: The fiber is transferred to the hot GC injector (250°C) for desorption. Compounds are separated on a capillary column (e.g., Elite-5MS) and identified by their mass spectra [5] [8]. The following workflow illustrates this process:

G Start Sample Preparation Step1 HS-SPME Extraction (Fiber exposed to vial headspace) Start->Step1 Step2 Thermal Desorption (Fiber injected into GC inlet) Step1->Step2 Step3 Gas Chromatography (GC) (Compounds separated by volatility) Step2->Step3 Step4 Mass Spectrometry (MS) (Compounds identified by mass) Step3->Step4 Result Data Analysis: Compound Identification & Quantification Step4->Result

Gas Chromatography-Olfactometry (GC-O) and Odor Activity Value (OAV)

These techniques are crucial for determining which compounds actually contribute to aroma.

  • GC-Olfactometry (GC-O): The effluent from the GC column is split between a chemical detector (like an MS) and a human sniffer port. Trained assessors describe the aroma and intensity of each eluting compound [4].
  • Aroma Extract Dilution Analysis (AEDA): A sample extract is diluted stepwise (e.g., 1:2, 1:4, 1:8) and each dilution is analyzed via GC-O. The highest dilution at which an aroma is detected is its Flavor Dilution (FD) factor, indicating its potency [4].
  • Odor Activity Value (OAV): This is calculated as the concentration of a compound in a sample divided by its odor detection threshold in water or air. Compounds with an OAV ≥ 1 are considered key contributors to the overall aroma [4].

Key Comparative Insights

  • Structural Drives Aroma: The defining difference is that 1-octen-3-ol is unsaturated, which heavily influences its low odor threshold and potent mushroom-like scent. In contrast, This compound is saturated, typically yielding a milder, green aroma.
  • Research Focus: 1-octen-3-ol is more extensively studied as a key aroma impact compound in various mushrooms, while this compound is often listed among other contributing volatiles [5] [4].
  • Beyond Aroma: The biological activity of 1-octen-3-ol, particularly its role as a mosquito attractant and the enantioselective nature of its detection, is a significant area of research, highlighting its functional complexity beyond flavor [6].

References

validating 3-octanol logP experimental vs predicted

Author: Smolecule Technical Support Team. Date: February 2026

Overview of logP Prediction Methods

The following table categorizes the main computational approaches for predicting octanol-water partition coefficients (logP), along with their general principles and examples.

Method Category Basic Principle Example Methods
Atom-Based Sums contributions of individual atoms. [1] ALOGP, [1] miLogP [2]
Fragment-Based Sums contributions of larger molecular fragments. [1] CLOGP, [1] KOWWIN [3]
Topological/Graph-Based Uses 2D molecular structure descriptors or molecular graphs. [1] MLOGP, [1] Deep Neural Networks (DNN) [1] [3]
Property-Based (QSPR/ML) Employs quantitative structure-property relationships (QSPR) and machine learning (ML) on molecular descriptors. [1] [4] XGBoost, [4] ALOGPS [5]
Physical Modeling-Based Calculates transfer free energy from water to octanol using physics-based models. [1] FElogP (MM-PBSA), [1] iLogP, [6] QM-based methods [7]

Performance Comparison on Benchmark Datasets

Independent studies and blind challenges like the Statistical Assessment of the Modeling of Proteins and Ligands (SAMPL) provide objective benchmarks for logP prediction methods. The table below summarizes the performance of various tools on different test sets.

Method Test Set / Context Performance (RMSE in logP units)
FElogP 707 diverse molecules from ZINC database [1] 0.91 (Pearson R=0.71) [1]
DNNtaut 10% hold-out test set (~1,400 molecules) [3] 0.47 [3]
DNNtaut External SAMPL6 challenge dataset [3] 0.33 [3]
OpenBabel 707 diverse molecules from ZINC database [1] 1.13 (Pearson R=0.67) [1]
MLR-3 (TFE-MLR) SAMPL7 challenge (22 N-sulfonamides) [8] 0.58 (Mean Absolute Error=0.41) [8]
XGBoost QSPR Large dataset of ~14,580 solvents [4] R²=0.9772 (high accuracy) [4]
miLogP Training set of >12,000 molecules [2] Standard Deviation=0.428 [2]
Top 10 Methods SAMPL6 logP Challenge (11 compounds) [7] RMSE < 0.50 [7]

A key finding from the SAMPL6 challenge was that quantum mechanics (QM)-based methods slightly outperformed molecular mechanics (MM)-based methods on average. Furthermore, methods that benefited from large experimental training datasets (empirical and mixed approaches) showed very high accuracy, comparable to the best physical methods. [7]

Experimental Validation Protocols

Computational logP predictions are validated against experimentally determined values using standardized methods.

Core Experimental Techniques
  • Shake-Flask Method: The classical direct method, where a compound is shaken in a mixture of octanol and water. After separation, the concentration in each phase is analyzed. [1] [3]
  • Slow-Stirring Method: Reduces the formation of troublesome emulsions, making it more suitable for compounds with very high or low logP values. [3]
  • Generator Column Method: Used for low-solubility compounds, where water is passed through an inert support material coated with the compound to achieve saturation. [3]
  • Chromatographic Methods (e.g., UHPLC): Indirect methods where the retention time of a compound on a reversed-phase column is correlated with its logP. [1] [3] Techniques like ultraviolet (UV) or mass spectrometry (MS) detection are used for analysis. [1]
The Role of Blind Challenges

Initiatives like the SAMPL (Statistical Assessment of the Modeling of Proteins and Ligands) Challenges provide a rigorous framework for validation. In these challenges:

  • Organizers select a set of compounds and experimentally measure their logP values. [7] [8]
  • Participants worldwide are given only the molecular structures and are asked to submit blind predictions before the experimental data is revealed. [7]
  • Predictions are compared against the reference experimental data to objectively assess accuracy and identify strengths and weaknesses of different methodologies. [7] This process helps drive innovation in the field.

Workflow for Validating Predicted logP

This diagram illustrates the logical process of how computational logP predictions are developed and experimentally validated.

Start Start: Need for logP Value ExpDecision Experimental Data Available? Start->ExpDecision UseExp Use Experimental Value ExpDecision->UseExp Yes CompPred Proceed with Computational Prediction ExpDecision->CompPred No End Report Validated logP UseExp->End SelMethod Select Prediction Method CompPred->SelMethod Cat1 Atom/Fragment-Based (e.g., CLOGP, ALOGP) SelMethod->Cat1 Cat2 Machine Learning (e.g., DNN, XGBoost) SelMethod->Cat2 Cat3 Physical Modeling (e.g., FElogP, QM) SelMethod->Cat3 GetPred Obtain Predicted logP Cat1->GetPred Cat2->GetPred Cat3->GetPred ValBenchmark Validation: Benchmark vs. Experimental Datasets GetPred->ValBenchmark ValBenchmark->End

How to Select a logP Prediction Method

Choosing the right tool depends on your specific needs:

  • For high accuracy and resources allow: Consider physical models (like FElogP) or high-performing QM-based methods, especially for novel chemical spaces not well-covered by training data. [1] [7]
  • For a balance of speed and high accuracy: Modern machine learning models (like DNNtaut or XGBoost-based QSPR) are excellent choices, as they learn from large experimental datasets. [3] [4]
  • For high-throughput screening and interpretability: Fragment-based methods (like CLOGP) or atom-based methods are fast and provide insight into which parts of a molecule contribute to its hydrophobicity. [1] [2]

References

3-octanol environmental persistence PBT assessment

Author: Smolecule Technical Support Team. Date: February 2026

PBT Profile of 3-Octanol

The key findings on the persistence, bioaccumulation, and toxicity (PBT) of this compound from a dedicated fragrance ingredient safety assessment are summarized in the table below [1] [2].

Assessment Endpoint Conclusion for this compound Key Supporting Data / Rationale
Persistence (P) Not Persistent Does not meet PBT criteria per IFRA Environmental Standards [1].
Bioaccumulation (B) Not Bioaccumulative Does not meet PBT criteria per IFRA Environmental Standards [1].
Toxicity (T) Low Concern Calculated Margin of Exposure (MOE) > 100 for repeated dose and reproductive toxicity endpoints [1].
Overall PBT Conclusion Not a PBT substance Risk quotients (PEC/PNEC) for environments in Europe and North America are < 1 [1].

Assessment Methodology Overview

The safety assessment of this compound followed a standardized workflow that integrated different types of evidence and data, including the use of read-across from similar chemicals. The following diagram illustrates this process.

workflow Start Start: PBT Assessment of this compound ExpData Experimental Data Review Start->ExpData ReadAcross Read-Across Data Application ExpData->ReadAcross CompTools Computational Tools ReadAcross->CompTools Integrate Data Integration & Endpoint-Specific Evaluation CompTools->Integrate P Persistence Integrate->P B Bioaccumulation Integrate->B T Toxicity Integrate->T Conclusion Overall PBT Conclusion P->Conclusion B->Conclusion T->Conclusion

PBT Assessment Workflow for this compound
Key Methodological Details
  • Read-Across Approach: For endpoints with limited data, the assessment used read-across from structurally similar compounds. For genotoxicity and skin sensitization, data from 3-hexanol was used, while for reproductive toxicity, data from 2-octanol was applied [1] [2].
  • Computational Toxicity Screening: The substance was classified using the Cramer Decision Tree, where expert judgment categorized this compound as Cramer Class I (low toxicity concern) [2].
  • Critical Exposure Calculations:
    • Margin of Exposure (MOE): A calculated MOE of greater than 100 was determined for both repeated dose and reproductive toxicity endpoints, indicating low risk [1].
    • Risk Quotient: The assessment concluded that the Predicted Environmental Concentration (PEC) was lower than the Predicted No Effect Concentration (PNEC), resulting in a risk quotient of less than 1 [1].

Information Gaps and Future Research

The search indicates that while this compound has been assessed as safe under current use conditions, broader information you requested is not available.

  • Lack of Comparative Data: The search results did not yield a direct, data-rich comparison between this compound and other specific alternatives for your "Publish Comparison Guides" objective.
  • Modern Assessment Methods: Recent literature highlights a strong industry shift towards New Approach Methodologies (NAMs) like in vitro bioassays and in silico (Q)SAR models to fill data gaps without animal testing [3] [4]. Future assessments may utilize these methods.

References

comparative catalytic performance different octanol isomers

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Performance of Octanol Isomers

The table below summarizes the experimental data for different catalytic reactions of octanol isomers.

Octanol Isomer Reaction Type Catalyst System Key Performance Data Experimental Conditions Reference
1-Octanol Oxidation to carboxylic acid 2.8% Pt/C in dioxane/water Initial conversion: ~45% (1h); Severe deactivation afterward. 60°C, solvent: dioxane/water (90/10), [catalyst]=2.5 g/L, air flow [1]
2-Octanol Oxidation to ketone 2.8% Pt/C in dioxane/water Conversion: ~82% (after 5h); Stable activity, no deactivation. 60°C, solvent: dioxane/water (90/10), [catalyst]=2.5 g/L, air flow [1]
1-Octanol Hydrodeoxygenation (HDO) to hydrocarbons 15% Ni/γ-Al₂O₃ Conversion: >99%; Selectivity: n-Heptane (~73%), n-Octane (~10%) 533 K, 10 bar H₂, WHSV: 4.4 h⁻¹ [2]
1-Octanol Dehydration to 1-octene Al₂O₃ (calcined at 500°C) Conversion: ~95%; Selectivity to 1-octene: ~80% 375°C, atmospheric pressure [3]

Detailed Experimental Protocols

For the oxidation reactions of 1- and 2-octanol over a Pt/C catalyst [1]:

  • Catalyst Preparation: A 2.8% Pt/C catalyst was prepared by impregnating a mesoporous carbon support with an aqueous solution of hexachloroplatinic acid, followed by reduction using formaldehyde.
  • Reaction Procedure: The oxidation reactions were performed in a 100 mL batch reactor. A typical experiment used 50 mL of a dioxane/water (90/10 v/v) mixture containing 25 mmol of alcohol and 2.5 g/L of catalyst. The reactor was pressurized with air to 10 bar at room temperature, then heated to 60°C with constant stirring (1500 rpm). Reaction progress was monitored by taking liquid samples over time for GC analysis.

For the hydrodeoxygenation (HDO) of 1-octanol [2]:

  • Catalyst Preparation: The 15% Ni/γ-Al₂O₃ catalyst was prepared by incipient wetness impregnation of the γ-Al₂O₃ support with an aqueous solution of nickel nitrate hexahydrate. The material was subsequently dried and calcined at 823 K for 6 hours.
  • Reaction Procedure: The HDO reaction was conducted in a continuous down-flow fixed-bed reactor. Prior to the reaction, the oxidized catalyst was reduced in situ under a hydrogen flow at 723 K for 3 hours. The 1-octanol feed was introduced using a HPLC pump, and the reaction was carried out at 533 K under 10 bar of H₂ pressure. The liquid products were collected and analyzed by GC and GC-MS.

Interpretation of the Comparative Data

The experimental data reveals significant differences in catalytic behavior based on the isomer and the target reaction.

  • Primary vs. Secondary Alcohol Oxidation: The data shows that 2-octanol (a secondary alcohol) is more readily oxidized to its corresponding ketone over Pt/C than 1-octanol (a primary alcohol) is to its acid. Furthermore, the catalyst shows stable activity for 2-octanol but suffers from severe deactivation when oxidizing 1-octanol. The study suggests that water in the solvent mixture helps suppress this deactivation, likely by reducing over-oxidation of the platinum surface or leaching of Pt species [1].

  • Reaction Pathway Determines Products: The product distribution is highly dependent on the catalyst's properties. In the HDO of 1-octanol over Ni/γ-Al₂O₃, the primary product is n-heptane. This is proposed to occur through a reaction mechanism that involves an initial dehydrogenation of 1-octanol to 1-octanal, which is then decarbonylated to a C7 hydrocarbon fragment before being hydrogenated to n-heptane [2].

The following diagram illustrates the key reaction pathways and their primary products based on the catalytic systems described.

G cluster_1 Oxidation (Pt/C catalyst) cluster_2 Hydrodeoxygenation - HDO (Ni/γ-Al₂O₃ catalyst) Start Octanol Isomer OneOctOx 1-Octanol (Primary Alcohol) Start->OneOctOx TwoOctOx 2-Octanol (Secondary Alcohol) Start->TwoOctOx OneOctHDO 1-Octanol Start->OneOctHDO OneOctProd Carboxylic Acid (Octanoic Acid) OneOctOx->OneOctProd Deact Catalyst Deactivation OneOctOx->Deact TwoOctProd Ketone (2-Octanone) TwoOctOx->TwoOctProd Stable Stable Catalyst Activity TwoOctOx->Stable HDOProd n-Heptane (Primary Product) OneOctHDO->HDOProd Pathway Mechanism: Dehydrogenation → Decarbonylation → Hydrogenation OneOctHDO->Pathway

How to Proceed with Your Comparison Guide

The available data provides a solid foundation for comparing 1-octanol and 2-octanol in specific reactions, but a broader comparison across many isomers will require a more extensive literature search.

  • Acknowledge the Data Gap: Your guide can objectively state that direct, side-by-side experimental comparisons of many octanol isomers under identical conditions are scarce in the published literature.
  • Focus on Reaction Types: You can structure the guide by common catalytic reactions (e.g., oxidation, dehydration, hydrodeoxygenation) and present the best available data for each, as in the table above.
  • Consult Specialized Databases: For a more comprehensive view, I recommend searching specialized chemical literature databases like SciFinder or Reaxys, which can systematically retrieve data for a wider array of isomers and reactions.

References

3-octanol skin sensitization potential comparison

Author: Smolecule Technical Support Team. Date: February 2026

Skin Sensitization Testing Methods

To evaluate a chemical like 3-octanol, researchers typically rely on a combination of animal, human, and non-animal methods. The table below summarizes the key established tests.

Test Method Species/System What is Measured? Key Outcome / Positive Result Criteria
Guinea Pig Maximization Test (GPMT) [1] Guinea Pig Challenge-induced dermal hypersensitivity reactions. ≥ 30% response rate in test animals [1].
Buehler Test [1] Guinea Pig Challenge-induced dermal hypersensitivity reactions. ≥ 15% response rate in test animals [1].
Local Lymph Node Assay (LLNA) [1] Mouse Lymphocyte proliferation in lymph nodes. Stimulation Index (SI) ≥ 3; EC3 value estimates potency [1].
Human Predictive Patch Tests (HPPT) [2] Human Elicitation of an allergic response after repeated exposure. Positive skin reaction upon challenge after induction [2].
Direct Peptide Reactivity Assay (DPRA) [3] In chemico Peptide binding (Key Event 1 in the AOP). Peptide depletion above a defined threshold [3].
KeratinoSens [3] In vitro (cell-based) Keratinocyte activation (Key Event 2 in the AOP). Activation of the Nrf2 antioxidant response pathway [3].
h-CLAT [3] In vitro (cell-based) Dendritic cell activation (Key Event 3 in the AOP). Changes in cell surface markers (e.g., CD86, CD54) [3].

Integrated Strategies and Data Sources

Modern safety assessment often uses Defined Approaches (DAs) that integrate multiple sources of non-animal data. For skin sensitization, the Adverse Outcome Pathway (AOP) provides the conceptual framework for these strategies [3]. The diagram below illustrates this pathway and how different tests correspond to its key events.

SkinSensitizationAOP cluster_ke1 Key Event 1: Molecular Initiating Event cluster_ke2 Key Event 2: Keratinocyte Response cluster_ke3 Key Event 3: Dendritic Cell Activation cluster_ke4 Key Event 4: T-cell Response KE1 Covalent Binding to Skin Proteins KE2 Keratinocyte Activation KE1->KE2 KE3 Dendritic Cell Activation KE2->KE3 KE4 Proliferation of Antigen-Specific T-cells KE3->KE4 AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO DPRA DPRA (In chemico) DPRA->KE1 KeratinoSens KeratinoSens (In vitro) KeratinoSens->KE2 hCLAT h-CLAT (In vitro) hCLAT->KE3 LLNA LLNA (Animal Test) LLNA->KE4

To find specific data on this compound, you can consult these key resources:

  • HPPT Database: A publicly available database of 2277 human predictive patch tests for 1366 unique substances serves as a crucial resource for human reference data [2].
  • Integrated Testing Strategies (ITS): Machine learning models, such as Support Vector Machines (SVM), that combine data from the DPRA, KeratinoSens, and h-CLAT assays have shown high accuracy (89-96%) in predicting skin sensitization hazard [3].
  • The "2 out of 3" Defined Approach: This simple DA predicts a substance as a sensitizer if it produces positive results in at least two of the three key in vitro assays (DPRA, KeratinoSens, h-CLAT) [4].

References

consensus logKOW estimates for 3-octanol validation

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Methods for logKOW Determination

For authoritative measurements, the following OECD-approved methods are most recognized. The table below summarizes their applicability, with the slow-stirring method often considered the gold standard, especially for challenging compounds [1] [2].

Method Name OECD Guideline Key Principle Applicability & Notes
Slow-Stirring [1] [2] OECD 123 Equilibrates chemical between n-octanol and water phases with minimal turbulence [1]. Considered the most reliable for a wide range of chemicals, including surfactants; can measure very high logKOW (up to 10.6 and beyond) [1] [2].
HPLC Method [1] OECD 117 Derives logKOW from a chemical's retention time on a reverse-phase HPLC column [1]. Primarily validated for neutral compounds; can show bias for some surfactants but may be corrected with reference standards [1].
Solubility Ratio [1] Referenced in OECD 107 Calculates logKOW from the ratio of a chemical's solubility in n-octanol to its solubility in water [1]. Not recommended for surfactants, as it fails to generate robust or accurate data [1].

The following workflow illustrates the general process for determining a consensus logKOW value, integrating both experimental and computational approaches:

cluster_1 Experimental Path cluster_2 Computational Path Start Start: Need for logKOW Value ExpMethod Select OECD Method (e.g., Slow-Stirring, HPLC) Start->ExpMethod CompMethod Select Prediction Tool (e.g., KOWWIN, ACD/LogP) Start->CompMethod  If experimental data  is unavailable ExpConduct Conduct Experiment ExpMethod->ExpConduct ExpData Obtain Experimental logKOW ExpConduct->ExpData Compare Compare & Reconcile Values ExpData->Compare CompRun Run Prediction CompMethod->CompRun CompData Obtain Predicted logKOW CompRun->CompData CompData->Compare Consensus Establish Consensus Estimate Compare->Consensus

Computational Prediction Tools

When experimental data is unavailable, several software tools can provide estimates. The table below compares some commonly used programs [3].

Tool Name Prediction Method Availability Reported Performance (RMSE)
KOWWIN [3] Atom/fragment contribution Free (in EPI Suite) Similar to SPARC [3]
ACD/LogP [3] Fragment-based with intramolecular interactions Commercial RMSE ~1.18 [3]
SPARC [3] Linear Free Energy Relationships (LFER) & perturbed molecular orbitals Free & Commercial Performed more poorly than others in one review [3]
ALogPS [4] [3] Neural network using E-state indices Free RMSE ~0.35 [3]

Note that a study comparing deep learning models with established tools found that some, like those in OCHEM, can achieve very low root mean square errors (RMSE = 0.34) on test datasets [4].

How to Proceed with Your Validation

Since a direct comparison for 3-octanol is not available, I suggest the following steps to create your own validation guide:

  • 1. Sourcing Experimental Data: The most reliable data comes from primary scientific literature. You can search for studies that have experimentally determined the logKOW of this compound using the slow-stirring method (OECD 123), as this is the benchmark.
  • 2. Generating Predictions: Run the structure of this compound through the KOWWIN, ACD/LogP, SPARC, and ALogPS tools to get a set of predicted values for comparison [3].
  • 3. Creating Your Comparison: Tabulate the experimental value(s) alongside the predictions from each software tool. You can then calculate the deviation of each prediction from the experimental benchmark to objectively compare their performance for this specific chemical.

References

×

Physical Description

colourless liquid with a strong, oily-nutty, herbaceous odour

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

130.135765193 Da

Monoisotopic Mass

130.135765193 Da

Boiling Point

173.00 to 175.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Density

0.817-0.824

Melting Point

-45.00 °C. @ 760.00 mm Hg

UNII

73DZ0U3U1E

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 28 of 29 companies (only ~ 3.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

29063-28-3
589-98-0
20296-29-1
22658-92-0

Wikipedia

3-Octanol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Octanol: ACTIVE

Dates

Last modified: 08-15-2023

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